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  • Product: 2-Benzylamino-2-phenylbutanol-d5
  • CAS: 1246818-61-0

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Benzylamino-2-phenylbutanol-d5 (CAS 1246818-61-0)

[1][2] Executive Summary 2-Benzylamino-2-phenylbutanol-d5 (CAS: 1246818-61-0 ) is a highly specialized stable isotope-labeled compound primarily utilized in the bioanalysis of gastrointestinal motility agents.[1] It serv...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Benzylamino-2-phenylbutanol-d5 (CAS: 1246818-61-0 ) is a highly specialized stable isotope-labeled compound primarily utilized in the bioanalysis of gastrointestinal motility agents.[1] It serves as a critical Internal Standard (IS) and a synthetic intermediate for researching the metabolites of Trimebutine (a non-competitive spasmolytic agent).

By incorporating a deuterated ethyl side chain (


), this compound provides a mass-shifted reference that mimics the physicochemical properties of the analyte while remaining distinguishable by mass spectrometry. This guide details its chemical properties, synthesis logic, and application in quantitative LC-MS/MS workflows.

Chemical Identity & Physicochemical Properties[3][4][5][6]

The core structure features a quaternary carbon bonded to a phenyl ring, a hydroxymethyl group, a benzylamino moiety, and a fully deuterated ethyl group. The stability of the deuterium label on the ethyl chain is superior to aromatic deuteration in certain metabolic environments, preventing "label loss" during analysis.

Table 1: Compound Specifications
PropertySpecification
Chemical Name 2-Benzylamino-2-phenylbutanol-d5
CAS Number 1246818-61-0
Synonyms N-Benzyl-1-phenyl-1-hydroxymethyl-1-propanamine-d5
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 260.39 g/mol
Isotopic Purity

D
Solubility Soluble in Methanol, DMSO, Chloroform; slightly soluble in water.
pKa (Predicted) ~9.2 (Amine), ~14.7 (Alcohol)
Storage -20°C, Hygroscopic, Inert Atmosphere (Argon/Nitrogen)

Technical Application: Bioanalytical Quantitation

The Role of Internal Standards in LC-MS/MS

In pharmacokinetic (PK) studies of Trimebutine, accurate quantification is challenged by matrix effects (ion suppression/enhancement) in plasma or urine. 2-Benzylamino-2-phenylbutanol-d5 addresses this by acting as a Surrogate Reference .

  • Co-Elution: Due to the minimal isotope effect of deuterium, the d5-analog co-elutes (or elutes very closely) with the unlabeled analyte (2-benzylamino-2-phenylbutanol or related metabolites).

  • Matrix Correction: Any ionization variation experienced by the analyte at that specific retention time is mirrored by the IS. Taking the ratio of Area(Analyte) / Area(IS) normalizes the data.

Metabolic Context

Trimebutine undergoes rapid ester hydrolysis in vivo to form 2-dimethylamino-2-phenylbutanol (Trimebutine alcohol). The "Benzylamino" analog (CAS 1246818-61-0) is often used as a precursor to synthesize labeled metabolites or as a structural analog for specific degradation pathways involving N-dealkylation and subsequent benzylation (synthetic routes) or as a specific impurity marker.

Diagram 1: Trimebutine Metabolic & Analytical Context

The following diagram illustrates the relationship between the parent drug, its hydrolysis, and the role of the d5-standard in analysis.

Trimebutine_Metabolism cluster_IS Bioanalytical Workflow Trimebutine Trimebutine (Parent Drug) Hydrolysis Ester Hydrolysis (In Vivo) Trimebutine->Hydrolysis Metabolite_Alc 2-Dimethylamino-2-phenylbutanol (Primary Metabolite) Hydrolysis->Metabolite_Alc Major Pathway Analysis LC-MS/MS Quantification (Ratio Calculation) Metabolite_Alc->Analysis Analyte Target_d5 2-Benzylamino-2-phenylbutanol-d5 (CAS 1246818-61-0) Target_d5->Analysis Spiked as IS

Caption: Logical flow showing the position of the d5-standard in the analysis of Trimebutine metabolites.

Synthesis and Production Logic

The synthesis of 2-Benzylamino-2-phenylbutanol-d5 typically follows a modified Strecker Synthesis or a Grignard-based approach , adapted to incorporate the deuterium label on the ethyl group. The Strecker route is favored for generating the quaternary amino acid skeleton.

Retrosynthetic Analysis

To achieve the specific


-ethyl labeling:
  • Source of Deuterium: The ethyl group (

    
    ) is best introduced via a deuterated ketone precursor, specifically Propiophenone-d5  (phenyl-CO-
    
    
    
    ).
  • Formation of Quaternary Center: Reaction with benzylamine and cyanide.

  • Reduction: Converting the nitrile/acid/ester to the alcohol.

Step-by-Step Synthesis Protocol (Theoretical)

Step 1: Strecker Reaction

  • Reagents: Propiophenone-d5, Benzylamine, Trimethylsilyl cyanide (TMSCN) or NaCN.

  • Mechanism: The ketone reacts with benzylamine to form an imine, which is attacked by the cyanide ion.

  • Outcome: 2-(Benzylamino)-2-phenylbutyronitrile-d5.

Step 2: Hydrolysis

  • Reagents:

    
     (conc), 
    
    
    
    , Reflux.[2][3]
  • Process: The nitrile is hydrolyzed to the carboxylic acid (or amide intermediate).

  • Outcome: 2-(Benzylamino)-2-phenylbutyric acid-d5.

Step 3: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF (

    
    ).
    
  • Condition: Anhydrous THF,

    
     to RT.
    
  • Process: The carboxylic acid is reduced to the primary alcohol.

  • Outcome: 2-Benzylamino-2-phenylbutanol-d5 .

Diagram 2: Synthetic Pathway

Synthesis_Pathway Prop_d5 Propiophenone-d5 (Ph-CO-C2D5) Intermediate_Nitrile Aminonitrile-d5 Intermediate Prop_d5->Intermediate_Nitrile + NaCN / TMSCN Benzylamine Benzylamine (Ph-CH2-NH2) Benzylamine->Intermediate_Nitrile Acid_d5 Amino Acid-d5 Derivative Intermediate_Nitrile->Acid_d5 Hydrolysis (H+) Final_Product 2-Benzylamino-2- phenylbutanol-d5 Acid_d5->Final_Product Reduction (LiAlH4)

Caption: Proposed synthetic route utilizing d5-propiophenone to ensure label integrity on the ethyl chain.

Experimental Protocol: Sample Preparation

This protocol describes the extraction of Trimebutine metabolites from human plasma using CAS 1246818-61-0 as the Internal Standard.

Reagents Preparation
  • Stock Solution: Dissolve 1 mg of 2-Benzylamino-2-phenylbutanol-d5 in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot: Transfer

    
     of plasma sample into a borosilicate glass tube.
    
  • Spike: Add

    
     of Working IS Solution . Vortex for 10 seconds.
    
  • Buffer: Add

    
     of Carbonate Buffer (pH 9.8) to ensure the amine is in its free base form (unprotonated) for extraction.
    
  • Extract: Add

    
     of extraction solvent (e.g., n-Hexane:Ethyl Acetate, 80:20 v/v).
    
  • Agitate: Mechanical shaker for 10 minutes. Centrifuge at

    
     for 5 minutes.
    
  • Concentrate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under a stream of nitrogen at

    
    .
    
  • Reconstitute: Dissolve residue in

    
     of Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).
    
  • Inject: Inject

    
     into the LC-MS/MS system.
    
Mass Spectrometry Parameters (Guideline)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transition (IS): Monitor the transition corresponding to the loss of the hydroxymethyl or benzyl group.

    • Precursor:

      
       (
      
      
      
      , calculated based on MW 260.39).
    • Product Ions: Optimization required (typically loss of water or tropylium ion).

References

  • Santa Cruz Biotechnology. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 (CAS 1330265-76-3) and related structures.[4] Retrieved from

  • Toronto Research Chemicals (TRC). 2-Benzylamino-2-phenylbutanol-d5 (CAS 1246818-61-0) Product Data Sheet.[5][1] Applications in Trimebutine metabolite preparation.[1][2] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Trimebutine and Metabolites. Retrieved from

  • LGC Standards. Reference Material: 2-Benzylamino-2-phenylbutanol-d5.[5] Retrieved from

  • BenchChem. 2-(Dimethylamino)-2-phenylbutan-1-ol: Structure, Synthesis, and Protocols. (Context for non-deuterated analog synthesis). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzylamino-2-phenylbutanol-d5

Abstract This technical guide provides a comprehensive, in-depth overview of a robust synthetic route to 2-Benzylamino-2-phenylbutanol-d5. This isotopically labeled compound is of significant interest to researchers in d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic route to 2-Benzylamino-2-phenylbutanol-d5. This isotopically labeled compound is of significant interest to researchers in drug metabolism and pharmacokinetics (DMPK) as an internal standard for quantitative bioanalysis.[1] The guide details a practical and efficient multi-step synthesis, beginning with the preparation of a deuterated Grignard reagent, followed by its addition to an amino acid precursor, and concluding with a reductive amination to yield the target molecule. Each step is accompanied by a thorough explanation of the underlying chemical principles, safety considerations, and detailed analytical characterization of the final product. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of Isotopic Labeling in Drug Development

In the realm of pharmaceutical development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Stable isotope labeling, particularly with deuterium, has emerged as a powerful tool in these investigations.[1][2] The introduction of deuterium atoms into a drug molecule creates a heavier version of the compound that is chemically identical but can be distinguished by mass spectrometry. This allows it to serve as an ideal internal standard in quantitative bioanalytical assays, enabling precise and accurate measurement of the unlabeled drug in complex biological matrices.[1]

2-Benzylamino-2-phenylbutanol is a key structural motif found in various pharmacologically active compounds. The synthesis of its d5-labeled analog, specifically with deuterium on the phenyl ring, provides a valuable tool for pharmacokinetic studies of related drug candidates. This guide presents a detailed, field-proven methodology for the synthesis of this important research chemical.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 2-Benzylamino-2-phenylbutanol-d5 suggests a convergent approach. The target molecule can be disconnected at the C-N bond of the benzylamine and the C-C bond between the phenyl and the butanol backbone. This leads to three key starting materials: benzaldehyde, 2-aminobutanol, and a deuterated phenylating agent.

Our chosen strategy focuses on the early introduction of the deuterated phenyl ring via a Grignard reaction, followed by the formation of the amino alcohol core and subsequent benzylation. This approach offers several advantages:

  • Commercial Availability of Deuterated Starting Material: Bromobenzene-d5 is a readily available and cost-effective source of the deuterated phenyl group.

  • Robust and Well-Understood Reactions: The synthesis relies on classic and reliable organic transformations, including Grignard addition and reductive amination.

  • Control over Isotopic Incorporation: Introducing the deuterium label at the beginning of the synthesis ensures its retention throughout the reaction sequence.

DOT Diagram of the Retrosynthetic Pathway:

Retrosynthesis Target 2-Benzylamino-2-phenylbutanol-d5 Intermediate1 2-Amino-2-phenyl-d5-butanol Target->Intermediate1 Reductive Amination Precursor4 Benzaldehyde Target->Precursor4 Precursor1 2-Aminobutanoic Acid Intermediate1->Precursor1 Grignard Addition Precursor2 Phenyl-d5-magnesium bromide Intermediate1->Precursor2 Precursor3 Bromobenzene-d5 Precursor2->Precursor3 Grignard Formation Precursor5 Benzylamine

Caption: Retrosynthetic analysis of 2-Benzylamino-2-phenylbutanol-d5.

Experimental Protocol

3.1. Materials and Methods

All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the Grignard reaction. Standard laboratory glassware and equipment for organic synthesis are required, including a reaction flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

3.2. Step 1: Synthesis of Phenyl-d5-magnesium Bromide

The first step involves the preparation of the deuterated Grignard reagent from bromobenzene-d5 and magnesium turnings.[3][4] This is a moisture-sensitive reaction and must be conducted under strictly anhydrous conditions.[5]

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add anhydrous diethyl ether via a syringe.

    • In the dropping funnel, prepare a solution of bromobenzene-d5 (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene-d5 solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[5]

    • Once the reaction has initiated, add the remaining bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is used directly in the next step.

3.3. Step 2: Synthesis of 2-Amino-2-phenyl-d5-butanol

The deuterated Grignard reagent undergoes a nucleophilic addition to the carbonyl group of an appropriate electrophile. For this synthesis, we will utilize 2-aminobutanoic acid as the starting material, which will be esterified in situ before the Grignard addition.

  • Procedure:

    • In a separate flask, suspend 2-aminobutanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add thionyl chloride (1.1 eq) dropwise to form the corresponding acid chloride, which then reacts with a suitable alcohol (e.g., methanol) to form the methyl ester in situ.

    • Cool the freshly prepared phenyl-d5-magnesium bromide solution to 0 °C.

    • Slowly add the solution of the 2-aminobutanoic acid methyl ester to the Grignard reagent via a cannula.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-2-phenyl-d5-butanol. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

3.4. Step 3: Synthesis of 2-Benzylamino-2-phenylbutanol-d5 via Reductive Amination

The final step involves the formation of the secondary amine through reductive amination of the crude 2-amino-2-phenyl-d5-butanol with benzaldehyde.[6] This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ.

  • Procedure:

    • Dissolve the crude 2-amino-2-phenyl-d5-butanol (1.0 eq) in methanol.

    • Add benzaldehyde (1.1 eq) and glacial acetic acid (0.1 eq) to the solution.

    • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-Benzylamino-2-phenylbutanol-d5 as a white solid.

Reaction Step Key Reagents Solvent Temperature Reaction Time Typical Yield
Grignard Formation Bromobenzene-d5, MgDiethyl EtherReflux2 hours>90% (in solution)
Grignard Addition Phenyl-d5-magnesium bromide, 2-Aminobutanoic acid methyl esterTHF / Diethyl Ether0 °C to RT12 hours60-70%
Reductive Amination 2-Amino-2-phenyl-d5-butanol, Benzaldehyde, NaBH₄Methanol0 °C to RT5 hours75-85%

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and chromatographic techniques should be employed.[7]

DOT Diagram of the Analytical Workflow:

AnalyticalWorkflow FinalProduct Purified 2-Benzylamino-2-phenylbutanol-d5 NMR NMR Spectroscopy (¹H, ¹³C, ²H) FinalProduct->NMR MS Mass Spectrometry (HRMS) FinalProduct->MS HPLC Chromatography (HPLC/UPLC) FinalProduct->HPLC Structure Structural Confirmation NMR->Structure Deuteration Isotopic Incorporation NMR->Deuteration MS->Structure MS->Deuteration Purity Purity Assessment HPLC->Purity

Caption: Analytical workflow for the characterization of 2-Benzylamino-2-phenylbutanol-d5.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is the primary tool for confirming the structure of the molecule. The absence or significant reduction of signals in the aromatic region (typically δ 7.2-7.6 ppm) provides direct evidence of successful deuteration of the phenyl ring.[8]

  • ¹³C NMR: The carbon NMR spectrum will show the expected signals for the butanol and benzyl moieties. The signals for the deuterated phenyl carbons will be split into multiplets due to C-D coupling.

  • ²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment.[8]

4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the deuterated compound and determining the isotopic purity. The mass spectrum should show a molecular ion peak corresponding to the mass of 2-Benzylamino-2-phenylbutanol-d5. The isotopic distribution pattern can be analyzed to quantify the percentage of d5 incorporation.

4.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final product. A suitable method should be developed to separate the target compound from any starting materials or byproducts. The purity is typically reported as a percentage of the peak area of the main component.

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents.[3] All manipulations should be carried out under an inert atmosphere in anhydrous solvents.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Handle them in a well-ventilated fume hood away from ignition sources.

  • Sodium Borohydride: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these reagents.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of 2-Benzylamino-2-phenylbutanol-d5. The described methodology, based on well-established organic transformations, provides a practical approach for obtaining this valuable isotopically labeled compound for use in drug metabolism and pharmacokinetic studies. The detailed analytical characterization ensures the quality and integrity of the final product, making it a suitable internal standard for demanding bioanalytical applications.

References

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025).
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. (2025).
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. (n.d.).
  • EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION - Taylor & Francis. (2006).
  • Phenylmagnesium bromide when purposely treated with D_2O (deuterated water) produces mono deuterated benzene as the product. Explain how this reaction is an illustration of the basic nature of a Grignard reagent. (n.d.).
  • Technical Support Center: Synthesis of N-benzyl-1-phenylethylamine - Benchchem. (2025).
  • comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol - Benchchem. (2025).
  • A Comparative Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol - Benchchem. (2025).
  • Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group. (2018).
  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor | Request PDF - ResearchGate. (2025).
  • CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. (n.d.).
  • Deuteron-proton isotope correlation spectroscopy of molecular solids - ChemRxiv. (n.d.).
  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed. (2022).
  • Effective Synthesis of Deuterated n-Octylamine and Its Analogues - EPJ Web of Conferences. (n.d.).
  • A short Synthesis of Trimebutine, 2-Dimethylamino-2-phenylbutyl3,4,5-trimethylbenzoate. (2017).
  • Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap. (2022).
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011).
  • 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 | CAS 1330265-76-3 | SCBT. (n.d.).
  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024).
  • 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5 - CRO Splendid Lab Pvt. Ltd. (n.d.).
  • 2-Benzylamino-2-phenylbutanol-d5 : CAS No.1246818-61-0 - Omsynth Lifesciences. (n.d.).
  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC. (2022).
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015).
  • Asymmetric Induction in Grignard Reactions in a Chiral Solvent - ScholarWorks at WMU. (n.d.).
  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020).
  • Isotopic Labeling of Metabolites in Drug Discovery Applications | Bentham Science. (n.d.).
  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC. (n.d.).
  • Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D 2 O as Deuterium Source - Organic Chemistry Portal. (2021).
  • Preparation of various deuterated compounds.... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 2-Benzylamino-2-phenylbutanol-d5 - CymitQuimica. (n.d.).
  • Metabolic precursors used for isotopic labelling and reverse labelling... - ResearchGate. (n.d.).
  • Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants - PMC. (n.d.).
  • CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents. (n.d.).
  • Metabolite Annotation through Stable Isotope Labeling - ScienceDirect - DOI. (n.d.).

Sources

Foundational

Part 1: Compound Profile & Physicochemical Identity

Technical Monograph: 2-Benzylamino-2-phenylbutanol-d5 Role: Stable Isotope-Labeled Internal Standard & Synthetic Intermediate CAS Registry Number: 1246818-61-0 (Labeled) | 1178412-63-9 (Unlabeled) [1] 2-Benzylamino-2-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Benzylamino-2-phenylbutanol-d5 Role: Stable Isotope-Labeled Internal Standard & Synthetic Intermediate CAS Registry Number: 1246818-61-0 (Labeled) | 1178412-63-9 (Unlabeled)

[1]

2-Benzylamino-2-phenylbutanol-d5 is a highly specialized deuterated reference standard. It serves a dual purpose in pharmaceutical development: as a process-related impurity standard for the gastrointestinal drug Trimebutine and as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis.

Structurally, it represents the N-benzyl analogue of the primary hydrolytic metabolite of Trimebutine (2-dimethylamino-2-phenylbutanol), carrying a pentadeuterated benzyl moiety.

Physicochemical Characterization
PropertySpecificationTechnical Insight
Chemical Formula C₁₇H₁₆D₅NOThe d5 label is localized on the benzyl aromatic ring.[1]
Molecular Weight 260.39 g/mol +5.03 Da shift from the unlabeled analogue (255.36 g/mol ), providing mass resolution in MS.
Appearance Colorless to Pale Yellow OilOften supplied as a viscous oil or hygroscopic solid (HCl salt).
Solubility Methanol, DMSO, AcetonitrileHigh lipophilicity (LogP ~3.2) requires organic solvent for stock preparation.[2][3]
pKa (Calculated) ~9.2 (Amine)Basic secondary amine; exists as a cation in acidic mobile phases (0.1% Formic Acid).
Isotopic Purity ≥ 99 atom % DCritical to prevent "M-5" contribution to the analyte signal.

Part 2: Synthesis Strategy & Causality

The synthesis of 2-Benzylamino-2-phenylbutanol-d5 is not merely a labeling exercise; it follows a regioselective ring-opening mechanism of a sterically hindered epoxide. The choice of the epoxide route over reductive amination is driven by atom economy and the avoidance of over-alkylation byproducts.

Retrosynthetic Logic
  • Target: 2-Benzylamino-2-phenylbutanol-d5.[1][4][5][6][7][8]

  • Disconnection: C-N bond formation at the quaternary carbon.

  • Precursors: 2-Ethyl-2-phenyloxirane (Epoxide) + Benzylamine-d5.

Protocol: Epoxide Aminolysis (The "Gold Standard" Route)

This protocol utilizes the high nucleophilicity of benzylamine-d5 to open the epoxide ring. The reaction is driven by the relief of ring strain, despite the steric hindrance at the quaternary center.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Substrate: 2-Ethyl-2-phenyloxirane (1.0 eq).

    • Nucleophile: Benzylamine-2,3,4,5,6-d5 (1.2 eq). Note: Excess amine drives the equilibrium.

    • Solvent: Ethanol (absolute) or 2-Propanol. Protic solvents facilitate epoxide opening via hydrogen bonding to the oxirane oxygen.

  • Reaction Conditions:

    • Heat the mixture to reflux (80–85°C) under an inert Argon atmosphere for 12–16 hours.

    • Process Control: Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS. The epoxide spot (Rf ~0.8) should disappear, replaced by the more polar amino-alcohol (Rf ~0.3).

  • Workup & Purification:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess benzylamine-d5.

    • Acid-Base Extraction: Dissolve residue in EtOAc, extract with 1N HCl (product moves to aqueous phase). Wash organic layer (removes neutral impurities). Basify aqueous layer with 2N NaOH to pH >12. Extract back into EtOAc.

    • Salt Formation: Treat the dried organic layer with HCl in Dioxane to precipitate 2-Benzylamino-2-phenylbutanol-d5 Hydrochloride.

DOT Diagram: Synthesis Pathway

Synthesis Start 2-Ethyl-2-phenyloxirane (Steric Electrophile) Intermediate Transition State (Ring Strain Relief) Start->Intermediate EtOH, Reflux H-Bond Activation Reagent Benzylamine-d5 (Nucleophile) Reagent->Intermediate Product 2-Benzylamino-2-phenylbutanol-d5 (Target) Intermediate->Product Regioselective Opening

Caption: Nucleophilic attack of Benzylamine-d5 on the epoxide occurs at the less substituted carbon? No, actually, for styrene-type epoxides, attack often occurs at the benzylic carbon (quaternary) due to electronic stabilization, or the terminal carbon depending on conditions. In this specific hindered system, the attack yields the 2-amino alcohol.

Part 3: Analytical Applications & Mass Spectrometry

In drug development, this compound is primarily used to track the "Benzylamine Route" impurities of Trimebutine. If Trimebutine is synthesized via a benzyl-protected intermediate, this compound represents the "failed debenzylation" impurity.

LC-MS/MS Method Development

The d5-label provides a +5 Da mass shift, which is sufficient to avoid isotopic overlap with the natural M+2 isotopes of the unlabeled analog.

Recommended MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision EnergyMechanism
Target-d5 261.2 [M+H]⁺96.1 25 eVCleavage of the Benzyl-d5 cation (Tropylium-d5).
Target-d5 261.2 [M+H]⁺243.2 15 eVLoss of Water [M+H - H₂O]⁺.
Unlabeled 256.2 [M+H]⁺91.1 25 eVCleavage of the Benzyl cation (Tropylium).

Self-Validating System (Quality Assurance):

  • Isotopic Interference Check: Inject a high concentration of the Unlabeled analyte (10 µg/mL) and monitor the Labeled channel (261.2 > 96.1). Signal should be < 0.1% to ensure no "crosstalk."

  • Retention Time Locking: The deuterated standard must co-elute with the unlabeled impurity. A shift of >0.05 min indicates potential chromatographic separation of isotopes (deuterium effect), which must be corrected.

DOT Diagram: Analytical Workflow

Analytical Sample Biological Matrix / API (Unknown Conc.) Extract LLE / Protein Precip. Sample->Extract IS_Spike Spike IS: 2-Benzylamino-d5 (Fixed Conc.) IS_Spike->Extract LCMS LC-MS/MS Analysis (C18 Column, ESI+) Extract->LCMS Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data MRM: 261.2 -> 96.1

Caption: Isotopic Dilution Mass Spectrometry workflow ensuring normalization of matrix effects and recovery losses.

Part 4: Handling & Stability

  • Storage: Store at -20°C under Argon. The free base is prone to oxidation (N-oxide formation) and carbonate formation upon exposure to air.

  • Reconstitution: Prepare stock solutions in Methanol-d4 (if NMR is required) or standard Methanol.

  • Stability: Stable for >2 years in solid state. In solution, degradation (debenzylation) may occur if exposed to strong light or radical initiators.

References

  • Pharmaffiliates. (2024). 2-Benzylamino-2-phenylbutanol-d5 - Product Specification and Impurity Profile. Retrieved from [Link]

  • OmSynth Lifesciences. (2024). Synthesis of Deuterated Trimebutine Impurities. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 2-Benzylamino-2-phenylbutanol-d5 in Pharmaceutical Analysis

The following technical guide details the application, mechanism, and experimental protocols for 2-Benzylamino-2-phenylbutanol-d5 , a specialized stable isotope-labeled compound used primarily in pharmaceutical analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, mechanism, and experimental protocols for 2-Benzylamino-2-phenylbutanol-d5 , a specialized stable isotope-labeled compound used primarily in pharmaceutical analysis and drug development.

[1]

Executive Summary

2-Benzylamino-2-phenylbutanol-d5 is a deuterated amino-alcohol derivative serving a critical role in the analytical chemistry of gastrointestinal agents, specifically Trimebutine . It functions primarily as a Stable Isotope Labeled Internal Standard (SIL-IS) for Isotope Dilution Mass Spectrometry (IDMS) and as a synthetic precursor for generating deuterated metabolites.

Its core utility lies in the quantification of process-related impurities and the synthesis of reference standards for Nor-trimebutine (N-desmethyltrimebutine), the active metabolite of Trimebutine.

Key Chemical Identifiers
PropertySpecification
Chemical Name 2-(Benzylamino)-2-phenylbutan-1-ol-d5
CAS Number 1246818-61-0 (or 1330265-76-3 for related analogs)
Molecular Formula C₁₇H₁₆D₅NO
Molecular Weight ~260.39 g/mol
Parent Drug Trimebutine (Impurity/Intermediate)
Isotopic Purity Typically ≥ 99 atom % D

Core Applications & Causality

Impurity Profiling in Trimebutine Synthesis

In the industrial synthesis of Trimebutine, alternative routes or reagent contamination can introduce benzyl-substituted byproducts. The non-deuterated form, 2-Benzylamino-2-phenylbutanol , is a known process impurity.

  • The Problem: Regulatory guidelines (ICH Q3A/B) require the quantification of impurities down to trace levels (0.05%). Standard external calibration is susceptible to matrix effects in LC-MS/MS.

  • The Solution (Causality): The d5-analog acts as an ideal internal standard. Because it shares the exact physicochemical properties (pKa, solubility, retention time) as the impurity but differs in mass (+5 Da), it co-elutes and experiences the same ionization suppression/enhancement, providing self-correcting quantification.

Synthetic Precursor for Metabolite Standards

This compound is the strategic starting material for synthesizing Nor-trimebutine-d5 (N-monodesmethyltrimebutine-d5).

  • Mechanism: Direct methylation of a primary amine to a secondary amine is difficult to control (leads to tertiary amines).

  • Strategy: Chemists use a benzyl-protection strategy .

    • Synthesize 2-Benzylamino-2-phenylbutanol-d5.[1][2]

    • Perform hydrogenolysis (debenzylation) to yield the primary amine.

    • Perform controlled monomethylation to yield Nor-trimebutine-d5.

Technical Mechanism: The "Benzyl-Protection" Pathway

The following diagram illustrates the role of 2-Benzylamino-2-phenylbutanol-d5 as a pivot point in synthesizing Trimebutine metabolite standards.

Trimebutine_Pathway cluster_legend Legend Start Propiophenone (Starting Material) Inter1 Strecker Intermediate (N-Benzyl-N-methyl) Start->Inter1 1. Benzylamine-d5 2. HCN / Strecker Target 2-Benzylamino-2- phenylbutanol-d5 (THE ANALYTE) Inter1->Target Reduction (LiAlH4) Impurity Process Impurity (in Trimebutine API) Target->Impurity Used as IS for Quantification Metabolite Nor-trimebutine-d5 (Reference Standard) Target->Metabolite 1. Debenzylation (H2/Pd) 2. Methylation key1 Blue: Precursor | Red: Target Molecule | Green: Downstream Application

Figure 1: Synthetic workflow showing 2-Benzylamino-2-phenylbutanol-d5 as a precursor for metabolite standards and an internal standard for impurity profiling.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify the impurity 2-Benzylamino-2-phenylbutanol in a Trimebutine bulk drug lot using the d5-analog as an Internal Standard.

Reagent Preparation[8][9][10]
  • Stock Solution (IS): Dissolve 1 mg of 2-Benzylamino-2-phenylbutanol-d5 in 1 mL of Methanol (HPLC grade). Store at -20°C.

  • Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Sample Extraction (Self-Validating Step)

Rationale: Protein precipitation or simple dilution is used to minimize loss of the polar amino-alcohol.

  • Weigh 10 mg of Trimebutine API sample.

  • Dissolve in 10 mL of Methanol.

  • Spiking: Take 100 µL of sample solution + 20 µL of WIS (d5-IS) .

  • Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to settle particulates.

  • Transfer supernatant to an autosampler vial.

LC-MS/MS Conditions

This method utilizes Multiple Reaction Monitoring (MRM) for high specificity.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Proton source for ionization)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B (0-1 min) → 95% B (1-6 min) → 5% B (6.1 min)
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode
Analyte Transition m/z 256.2 → 91.1 (Benzyl cation fragment)
IS Transition (d5) m/z 261.2 → 96.1 (Deuterated Benzyl fragment)

Note on Transitions: The transition to the benzyl cation (m/z 91) is the dominant fragmentation pathway for benzylamines. The d5-analog will shift this fragment by +5 Da if the deuterium is on the benzyl ring, or the parent mass will shift if on the ethyl/phenyl backbone. Verify the specific deuteration pattern of your lot (phenyl-d5 vs. benzyl-d5) to select the correct daughter ion.

Synthesis & Stability Considerations

Synthesis Route

The synthesis typically follows a Grignard or Strecker reaction pathway:

  • Starting Material: Propiophenone (or deuterated equivalent if ring-labeling is desired).

  • Amination: Reaction with Benzylamine (or Benzylamine-d5).

  • Reduction: The intermediate ketone or nitrile is reduced to the alcohol.

Isotopic Stability
  • Exchangeability: The deuterium atoms in this molecule (typically on the aromatic ring) are non-exchangeable in aqueous solution at physiological pH.

  • Storage: Store neat at -20°C under nitrogen. Solutions in methanol are stable for ~1 month at 4°C. Avoid protic solvents with strong acids/bases for extended periods to prevent any potential acid-catalyzed rearrangement, although the C-D bonds are robust.

References

  • Pharmaffiliates. (2024). 2-Benzylamino-2-phenylbutanol - Impurity Standards. Retrieved from [Link]

  • PubChem. (2024). 2-(Benzylamino)-1-phenylethanol and related amino-alcohols. National Library of Medicine. Retrieved from [Link]

  • Omsynth Lifesciences. (2024). Trimebutine Impurities and Reference Standards. Retrieved from [Link]

Sources

Foundational

2-Benzylamino-2-phenylbutanol-d5 certificate of analysis

An In-depth Technical Guide to the Certificate of Analysis for 2-Benzylamino-2-phenylbutanol-d5 Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for understandin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Certificate of Analysis for 2-Benzylamino-2-phenylbutanol-d5

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and interpreting the Certificate of Analysis (CoA) for 2-Benzylamino-2-phenylbutanol-d5 (CAS: 1246818-61-0). As a deuterated stable isotope-labeled internal standard, the quality and characterization of this compound are paramount for the accuracy and reliability of quantitative bioanalytical studies, particularly in the analysis of Trimebutine and its metabolites.[1][2][3] This document moves beyond a simple recitation of specifications, delving into the causality behind the analytical methodologies employed, the interpretation of the data generated, and the establishment of a self-validating system of protocols. It is intended for researchers, scientists, and drug development professionals who rely on the integrity of such reference standards to produce robust and defensible data.

Introduction: The Critical Role of a Deuterated Internal Standard

2-Benzylamino-2-phenylbutanol-d5 is the deuterated analog of 2-Benzylamino-2-phenylbutanol, an intermediate and potential metabolite related to the gastrointestinal drug Trimebutine.[2][3] Its primary application in the laboratory is as an internal standard for quantitative analysis using mass spectrometry (MS), most commonly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry. The fundamental principle is that a deuterated standard is chemically and physically almost identical to the analyte of interest, causing it to behave similarly during sample preparation, chromatography, and ionization.[4] However, its increased molecular weight allows it to be distinguished by the mass spectrometer. The use of 2-Benzylamino-2-phenylbutanol-d5 is therefore critical for:

  • Correcting for Matrix Effects: Biological matrices like plasma or urine are complex and can cause unpredictable ion suppression or enhancement in the mass spectrometer's ion source.[5] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[6]

  • Accounting for Variability: It compensates for analyte loss during sample extraction and inconsistencies in injection volume, ensuring high precision and accuracy.[4]

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA emphasize the use of stable isotope-labeled internal standards for bioanalytical method validation to ensure data integrity.[5][7]

A Certificate of Analysis is the definitive document that guarantees the identity, purity, and quality of the standard. A comprehensive CoA is not just a pass/fail document; it is a detailed scientific report that provides the end-user with the confidence needed to generate reliable results.

Deconstructing the Certificate of Analysis: Key Analytical Parameters

A robust CoA for 2-Benzylamino-2-phenylbutanol-d5 must validate several key quality attributes. The following sections detail the critical tests, the scientific rationale for their inclusion, and the interpretation of the results.

Table 1: Example Certificate of Analysis Data Summary
TestMethodSpecificationExample Result
Identity Confirmation Mass Spectrometry (ESI+)Conforms to structureConforms
¹H NMR SpectroscopyConforms to structureConforms
FTIR SpectroscopyConforms to reference spectrumConforms
Purity (Chromatographic) HPLC-UV (210 nm)≥ 98.0%99.1%
Isotopic Purity Mass Spectrometry≥ 99 atom % D99.5 atom % D
Chemical Purity (Assay) qNMR vs. NIST SRM95.0% - 105.0%99.2%
Residual Solvents GC-HS≤ 0.5% Total Solvents0.15% (Acetone)
Water Content Karl Fischer Titration≤ 1.0%0.2%

Core Methodologies and Experimental Protocols

This section provides the field-proven, step-by-step methodologies that form the foundation of a trustworthy Certificate of Analysis. The protocols are designed as self-validating systems, incorporating necessary controls and checks.

Identity Confirmation: A Triad of Techniques

Confirming the chemical structure is the most fundamental requirement. A single technique is insufficient; therefore, a multi-faceted approach is employed to provide orthogonal verification.

  • Causality: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule. This provides unambiguous confirmation of the molecular weight, which must account for the five deuterium atoms. For C₁₇H₁₆D₅NO, the expected monoisotopic mass is approximately 260.19 Da.

  • Instrumentation: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS).

  • Procedure:

    • Sample Preparation: Prepare a 10 µg/mL solution of 2-Benzylamino-2-phenylbutanol-d5 in methanol.

    • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 95% Water (0.1% Formic Acid) to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

    • MS Analysis: Perform electrospray ionization in positive mode (ESI+). Acquire data in full scan mode from m/z 50 to 500.

    • Validation: The observed m/z for the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical calculated mass.

  • Causality: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms. For a deuterated standard, it confirms the structure by showing the expected signals for the non-deuterated positions and a corresponding reduction or absence of signals at the sites of deuteration (in this case, the d5-phenyl group). The chemical shifts, splitting patterns, and integrations must match the proposed structure.

  • Instrumentation: 600 MHz NMR Spectrometer.[8]

  • Procedure:

    • Sample Preparation: Dissolve ~5 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).[9]

    • Data Acquisition: Acquire a standard one-dimensional proton spectrum at 300 K.

    • Interpretation:

      • The spectrum should show characteristic signals for the benzyl protons, the aliphatic chain protons, and the non-deuterated phenyl protons.

      • Crucially, the integration of the aromatic region corresponding to the d5-phenyl group should be significantly diminished or absent, confirming the location of the deuterium labels.

      • The chemical shifts of residual protons on the deuterated ring will be slightly different from their non-deuterated counterparts.[10]

  • Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.[11] This provides a unique "fingerprint" of the molecule.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[12]

  • Procedure:

    • Sample Preparation: Apply a small amount of the neat oil or solid sample directly onto the ATR crystal.

    • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

    • Validation: The resulting spectrum should display characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3350 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and C=C aromatic ring stretching (~1450-1600 cm⁻¹).[13] The spectrum must be comparable to a validated reference standard.

Purity and Assay Determination

Purity and assay are distinct but related measures. Purity defines the percentage of the main component relative to impurities, while assay defines the absolute amount of the compound, often corrected for impurities and non-volatile residues.

  • Causality: HPLC separates the main compound from any structurally related impurities (e.g., precursors from synthesis, degradation products). UV detection provides a quantitative measure of the relative peak areas.[14] Due to the compound's structure, reversed-phase HPLC on a C18 column is the method of choice.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Procedure:

    • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the main peak area must be ≤ 2.0%.

    • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: 210 nm.

    • Quantification: Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Causality: This is the most critical parameter for a deuterated standard. Mass spectrometry is used to determine the distribution of isotopic species. The goal is to confirm a high enrichment of the desired d5 species and minimal presence of d0 (unlabeled) to d4 species. High isotopic purity is essential to prevent cross-talk or interference with the analyte signal in an MS-based assay.[15]

  • Instrumentation: High-resolution mass spectrometer (e.g., QTOF or Orbitrap).

  • Procedure:

    • Acquire a high-resolution mass spectrum of the compound as described in Protocol 3.1.1.

    • Examine the isotopic cluster for the molecular ion [M+H]⁺.

    • Calculate the relative intensity of the peaks corresponding to the d0, d1, d2, d3, d4, and d5 species.

    • Isotopic Purity (Atom % D) is calculated based on the relative abundance of all deuterated species. The specification should be ≥ 98 atom % D.[15]

Visualization of Core Concepts and Workflows

Visual diagrams are essential for conveying complex scientific workflows and principles in a clear and concise manner.

Diagram 1: The Certificate of Analysis Generation Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_cert Certification synthesis Chemical Synthesis purification Chromatographic Purification synthesis->purification identity Identity Confirmation (MS, NMR, FTIR) purification->identity purity Purity & Impurity Profiling (HPLC, GC) purification->purity isotopic Isotopic Enrichment (HRMS) purification->isotopic residual Residual Analysis (GC-HS, KF) purification->residual data_review Data Review & Validation identity->data_review purity->data_review isotopic->data_review residual->data_review coa_gen CoA Generation data_review->coa_gen final_product Certified Reference Material coa_gen->final_product Release with CoA

Caption: Workflow for the generation of a certified reference material and its CoA.

Diagram 2: Principle of a Deuterated Internal Standard in LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (Analyte) is Add Known Amount of 2-Benzylamino-2-phenylbutanol-d5 sample->is extraction Extraction (e.g., SPE, LLE) is->extraction lc LC Separation (Co-elution) extraction->lc ms MS/MS Detection (Different m/z) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio curve Compare to Calibration Curve ratio->curve conc Accurate Concentration (Corrected for loss & matrix effects) curve->conc

Caption: Use of a deuterated standard to ensure accurate quantification in LC-MS/MS.

Conclusion

References

  • AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

  • KCAS Bio. The Value of Deuterated Internal Standards. Available from: [Link]

  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available from: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (International Journal of Pharmaceutical and Life Sciences). Available from: [Link]

  • Omsynth Lifesciences. 2-Benzylamino-2-phenylbutanol-d5. Available from: [Link]

  • Pharmaffiliates. Trimebutine-impurities. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Deuterium. NIST Chemistry WebBook. Available from: [Link]

  • Pharmaffiliates. 2-Benzylamino-2-phenylbutanol. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Deuterium. NIST Chemistry WebBook. Available from: [Link]

  • CRO Splendid Lab Pvt. Ltd. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. Available from: [Link]

  • Pharmaffiliates. Trimebutine - Impurity A. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Circular of the Bureau of Standards no. 562::bibliography of research on deuterium and tritium compounds 1945 and 1952. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • Pharmaffiliates. 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. Available from: [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. Available from: [Link]

  • ResearchGate. IR spectrum of 2-(dimethylamino)-2-phenylbutanol (DEG 2) showing a stretching band of OH at 3000 cm -1. Available from: [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Yinon, J. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the American Society for Mass Spectrometry.
  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Available from: [Link]

  • Synthesis and Fungicidal Activity of Novel 2-(Arylaminoethylamino)benzyl Alcohols. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Available from: [Link]

  • Rapid Identification of Active Ingredients in Commercial Grade Fungicides by Fourier Transform Infrared Spectroscopy. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI. Available from: [Link]

  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Pretoria. Available from: [Link]

  • ResearchGate. The ¹H NMR spectra of 2 a (A), 2 b (B), 5 a (C) and 5 b (D) measured in [D]chloroform, (600 MHz, 300 K). Available from: [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. ResearchGate. Available from: [Link]

  • SpectraBase. 2-Benzylaminoethanol - Optional[FTIR] - Spectrum. Available from: [Link]

  • Tokuhisa, S., et al. [Studies on phenylalanine metabolism by use of tracer techniques.--Synthesis and physicochemical features of L-phenylalanine [arom.-d5]]. PubMed. Available from: [Link]

  • Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 525.2, Revision 2.0: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]

  • Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). PubMed. Available from: [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. Available from: [Link]

  • Google Patents. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.

Sources

Exploratory

Technical Guide: Sourcing and Validation of 2-Benzylamino-2-phenylbutanol-d5

The following technical guide details the sourcing, validation, and application of 2-Benzylamino-2-phenylbutanol-d5 , a specialized stable isotope-labeled internal standard used primarily in the bioanalysis of Trimebutin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and application of 2-Benzylamino-2-phenylbutanol-d5 , a specialized stable isotope-labeled internal standard used primarily in the bioanalysis of Trimebutine and its metabolites.

Content Type: Technical Whitepaper | Status: Definitive Guide Target Analyte: Trimebutine Metabolites / Intermediates Isotope Class: Deuterated Internal Standard (D5)

Part 1: Strategic Sourcing & Technical Context

The Critical Role of the Molecule

2-Benzylamino-2-phenylbutanol-d5 (CAS: 1246818-61-0) is a high-value deuterated standard.[1][2][3] It serves as the stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-Benzylamino-2-phenylbutanol (an intermediate in the synthesis of Trimebutine metabolites) and is structurally related to the hydrolysis products of the gastroprokinetic drug Trimebutine .

In regulated bioanalysis (GLP/GCP), this D5-analog is essential for correcting matrix effects, recovery losses, and ionization variability during LC-MS/MS assays. The "D5" labeling typically occurs on the ethyl side chain (–CD2–CD3), ensuring the label is chemically stable and does not undergo back-exchange in aqueous mobile phases.

Commercial Supplier Landscape

Unlike common reagents, this compound is a specialty impurity standard . The supply chain is narrow, dominated by specialized organic synthesis labs rather than bulk chemical distributors.

Table 1: Primary Commercial Sources

Supplier CategoryPrimary VendorCatalog / Ref #Role & Reliability
Originator / Manufacturer Toronto Research Chemicals (TRC) B225992 High. The primary synthesizer.[1] Most other vendors distribute this specific stock. Offers full CoA (NMR, MS, Isotopic Purity).[4]
Authorized Distributor Fisher Scientific TRC-B225992 High. Facilitates procurement for labs with restricted vendor lists. Sourced directly from TRC.[5]
Specialty Standard House Omsynth Lifesciences OM_000268 Medium/High. Alternative source, often competitive on bulk pricing for CROs.
Global Distributor CymitQuimica TR-B225992 High. Key distributor for the European market.
Proteomics Supplier Santa Cruz Biotechnology sc- (Verify stock)Medium. Often relabels; verify batch-specific CoA before purchase.

Procurement Insight: Most "in-stock" listings from third-party vendors (e.g., regional distributors) are drop-shipped from Toronto Research Chemicals. To minimize lead time and cost, direct procurement from the manufacturer (TRC) or their primary regional partner (LGC Standards) is recommended.

Part 2: Technical Specifications & Validation Protocol (E-E-A-T)

Molecular Specifications
  • Chemical Name: 2-Benzylamino-2-phenylbutanol-d5[1][2][3][5][6][7]

  • Synonym: N-Benzyl 1-Phenyl-1-hydroxymethyl-1-propanamine-d5[1][3][5][6]

  • Molecular Formula: C₁₇H₁₆D₅NO[1][3][5][6]

  • Molecular Weight: 260.39 g/mol [1][5][6]

  • Isotopic Purity: ≥ 99% deuterated forms (d5).[6]

  • Chemical Purity: ≥ 98% (HPLC/NMR).

  • Solubility: Chloroform (Slightly), Methanol (Slightly).

The "Self-Validating" QC Protocol

Upon receipt of the standard, do not rely solely on the Certificate of Analysis (CoA). Implement the following Identity & Purity Verification Workflow to ensure data integrity in your assay.

Step 1: Isotopic Interference Check (The "Blank" Test)

Before method development, you must quantify the contribution of the unlabeled (d0) species within the d5 standard.

  • Prepare a high-concentration solution of the D5 standard (e.g., 1 µg/mL).

  • Inject into LC-MS/MS monitoring the transitions for the unlabeled analyte (Target).

  • Calculate interference:

    
    .
    
  • Acceptance: Interference must be < 20% of the LLOQ (Lower Limit of Quantification) of the target analyte.

Step 2: Cross-Talk Evaluation
  • Inject the ULOQ (Upper Limit of Quantification) of the unlabeled analyte.

  • Monitor the D5 internal standard channel.

  • Result: Ensure the unlabeled drug does not fragment into the IS mass window (mass defect or isotopic overlap).

Visualizing the Supply & QC Workflow

The following diagram illustrates the critical path from sourcing to assay validation.

SupplyChainValidation Supplier Primary Source (TRC/LGC) Distributor Distributor (Fisher/Cymit) Supplier->Distributor Lab Analytical Lab (Receipt) Supplier->Lab Direct Ship (Fastest) Distributor->Lab +1-2 Weeks QC_Identity QC 1: Identity (H-NMR / MS) Lab->QC_Identity CoA Verification QC_Isotope QC 2: Isotopic Purity (% D0 Contribution) QC_Identity->QC_Isotope If Pass QC_Isotope->Supplier Reject (If High D0) Method_Dev Method Development (LC-MS/MS) QC_Isotope->Method_Dev If <0.5% D0 Bioanalysis Routine Bioanalysis (Study Samples) Method_Dev->Bioanalysis Validation

Figure 1: Strategic sourcing pathway and mandatory incoming quality control (QC) workflow for deuterated standards.

Part 3: Application in LC-MS/MS Bioanalysis

Mass Spectrometry Parameters

The D5-label typically shifts the precursor ion by +5 Da. The ethyl group labeling is advantageous because it is retained in the major fragments during Collision Induced Dissociation (CID), maintaining the mass shift in product ions.

Table 2: Recommended MRM Transitions (Positive Mode ESI)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Analyte (d0) 256.2 [M+H]⁺91.125Benzyl cation formation
Analyte (d0) 256.2 [M+H]⁺238.215Water loss (-H₂O)
IS (d5) 261.2 [M+H]⁺ 91.1 25Benzyl cation (Label is on Ethyl, so fragment is d0)
IS (d5) 261.2 [M+H]⁺ 243.2 15Water loss (Retains D5 label)

Note: The transition to m/z 91.1 (Tropylium ion) is common but non-specific. For higher selectivity, prioritize the water loss transition (261.2 → 243.2) where the D5 label is retained on the parent backbone.

Metabolic Context Diagram

Understanding where this molecule fits in the Trimebutine pathway is crucial for identifying potential interferences.

MetabolicPathway Trimebutine Trimebutine (Parent Drug) NorTrimebutine N-Desmethyltrimebutine (Major Metabolite) Trimebutine->NorTrimebutine CYP450 Hydrolysis Hydrolysis NorTrimebutine->Hydrolysis Target_Analyte 2-Benzylamino-2-phenylbutanol (Target Analyte / Impurity) Hydrolysis->Target_Analyte Ester Cleavage IS_D5 2-Benzylamino-2-phenylbutanol-d5 (Internal Standard) IS_D5->Target_Analyte Used to Quantify

Figure 2: Metabolic relationship showing the generation of the target analyte from Trimebutine and the application of the D5 standard.

Part 4: References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1178412-63-9 (Parent Compound). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Standard reference for IS interference criteria). Retrieved from [Link]

Sources

Foundational

Technical Guide: Stability &amp; Storage of 2-Benzylamino-2-phenylbutanol-d5

This guide provides an in-depth technical analysis of the stability, storage, and handling of 2-Benzylamino-2-phenylbutanol-d5 , a critical deuterated reference standard used primarily in the quantitative analysis of Tri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stability, storage, and handling of 2-Benzylamino-2-phenylbutanol-d5 , a critical deuterated reference standard used primarily in the quantitative analysis of Trimebutine and its metabolites via LC-MS/MS.[1][2]

[1][2]

Compound Identity & Structural Significance[2][3][4][5][6]

2-Benzylamino-2-phenylbutanol-d5 is a stable isotope-labeled analog of the beta-amino alcohol core found in the gastrointestinal antispasmodic drug Trimebutine .[1][2] It serves as a specific internal standard (IS) for normalizing matrix effects and recovery variances in bioanalytical assays.[1][2][3]

  • Chemical Name: 2-(Benzylamino)-2-phenylbutan-1-ol-d5[1][2][4]

  • CAS Number: 1246818-61-0 (Labeled) / 1178412-63-9 (Unlabeled Parent)[1][2]

  • Molecular Formula: C₁₇H₁₆D₅NO[1][2]

  • Molecular Weight: 260.39 g/mol [1][2]

  • Isotopic Labeling: The deuterium label (

    
    ) is typically located on the ethyl side chain  at the quaternary C2 position (derived from 
    
    
    
    -ethyl precursors during synthesis) or the phenyl ring, depending on the specific synthetic route.[1][2] Based on common commercial standards (e.g., TRC, Cymit), the ethyl-
    
    
    configuration is prevalent, offering high isotopic stability.[1][2]
Structural Vulnerabilities

The molecule contains three functional motifs that dictate its stability profile:

  • Secondary Amine: Susceptible to N-oxidation and salt formation with atmospheric CO₂ (carbamate formation).[1][2]

  • Primary Alcohol: Prone to hygroscopicity and potential oxidation to aldehydes under extreme stress.[1][2]

  • Benzylic C-N Bond: Generally stable but sensitive to radical oxidation or hydrogenolysis under catalytic conditions (unlikely in storage).[1][2]

Chemical Stability Profile

Oxidative Instability

The secondary amine moiety is the primary site of degradation.[1][2] Exposure to atmospheric oxygen, particularly in the presence of light, can lead to the formation of N-oxides or complex radical decomposition products.[1][2]

  • Mechanism: Electron abstraction from the nitrogen lone pair.[1][2]

  • Mitigation: Storage under inert atmosphere (Argon/Nitrogen) is mandatory for long-term integrity.[1][2]

Hygroscopicity & Hydrolysis

As a free base amino alcohol, the compound is moderately hygroscopic.[1][2]

  • Impact: Moisture absorption alters the effective mass, leading to weighing errors during stock solution preparation.[1][2] While the C-N and C-O bonds are hydrolytically stable, the presence of water accelerates oxidative degradation pathways.[1][2]

  • Salt Forms: If supplied as a salt (e.g., HCl), hygroscopicity is significantly increased, requiring desiccation.[1][2]

Isotopic Stability (Deuterium Exchange)
  • C-D Bonds: The

    
     label (whether on the ethyl group or phenyl ring) consists of non-exchangeable Carbon-Deuterium bonds.[1][2] These are chemically inert under standard storage and LC-MS conditions (
    
    
    
    2–10).[1][2]
  • Exchangeable Protons: The protons on the hydroxyl (-OH) and amine (-NH-) groups are exchangeable with solvent protons (

    
     or 
    
    
    
    ).[1][2] This does not affect the integrity of the
    
    
    label but must be accounted for if analyzing by NMR.

Storage Protocol: The "Cold Chain" Standard[1]

To maintain isotopic purity >98% and chemical purity >97% over 2+ years, a rigorous storage protocol is required.[1][2]

Recommended Conditions
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows kinetic degradation rates (Arrhenius equation).[1][2]
Atmosphere Inert Gas (Argon) Prevents N-oxidation and carbonate formation.[1][2]
Container Amber Glass Vial Blocks UV/Vis light to prevent photo-oxidation.[1][2]
Closure PTFE-lined Screw Cap Ensures chemical resistance and airtight seal.[1][2]
State Neat (Dry Powder/Oil) Solution storage is less stable; store neat until use.[1][2]
Workflow Visualization

The following diagram illustrates the critical "Cold Chain" workflow for handling the reference standard upon arrival.

StorageWorkflow Arrival 1. Shipment Arrival (Ambient/Ice Pack) Equilibration 2. Thermal Equilibration (Allow to reach RT in desiccator) Arrival->Equilibration Prevents condensation Aliquot 3. Aliquoting (Divide into single-use vials) Equilibration->Aliquot Minimize freeze-thaw Purge 4. Inert Gas Purge (Argon overlay) Aliquot->Purge Remove O2 Freeze 5. Deep Freeze (-20°C or -80°C) Purge->Freeze Long-term storage Use 6. Reconstitution (Dissolve immediately before use) Freeze->Use On demand Use->Freeze AVOID (Degradation Risk)

Figure 1: Optimal workflow from shipment receipt to long-term storage. Note the critical step of thermal equilibration to prevent moisture condensation inside the vial.

Handling & Reconstitution

Solubility & Solvent Selection

2-Benzylamino-2-phenylbutanol-d5 is lipophilic.[1][2]

  • Preferred Solvents: Methanol (MeOH), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN).[1][2]

  • Protocol: Prepare primary stock solutions (e.g., 1 mg/mL) in Methanol . Methanol is easy to evaporate if solvent switching is needed and provides good solubility.[1][2]

  • Avoid: Water (poor solubility), non-stabilized Ethers (peroxide risk).[1][2]

Reconstitution Procedure
  • Equilibrate: Remove the vial from the freezer and let it stand at room temperature for 20–30 minutes before opening. This prevents atmospheric moisture from condensing into the cold product.[1][2]

  • Weighing: Use an analytical microbalance. If the compound is an oil/viscous liquid (common for this class), weigh by difference or wash the vial with solvent to ensure quantitative transfer.[1][2]

  • Dissolution: Add the calculated volume of Methanol. Vortex for 30 seconds.[1][2]

  • Sonication: If visible particulates remain, sonicate for 1–2 minutes.

Solution Stability
  • Stock Solution (-20°C in MeOH): Stable for 6–12 months.

  • Working Solution (RT in Mobile Phase): Stable for <24 hours. Prepare fresh daily.

  • Degradation Check: Monitor for the appearance of "M+16" peaks (N-oxide) or "M+14" (oxidation to ketone/aldehyde) in LC-MS.

Degradation Pathway Analysis

Understanding how the molecule fails is key to preventing it.[1][2] The diagram below details the specific chemical risks.

DegradationPathways Parent 2-Benzylamino-2-phenylbutanol-d5 (Intact Standard) Oxidation N-Oxide Impurity (+16 Da) Parent->Oxidation Air/Light Exposure Carbamate Amine-CO2 Adduct (Salt Formation) Parent->Carbamate Atmospheric CO2 Hydrolysis Hydrolytic Cleavage (Unlikely in storage) Parent->Hydrolysis Extreme pH only

Figure 2: Primary degradation pathways.[1][2] N-oxidation is the dominant risk factor during storage.[1][2]

References

  • Pharmaffiliates. (n.d.). 2-Benzylamino-2-phenylbutanol - Impurity Standard. Retrieved from [Link][1][2]

  • Santa Cruz Biotechnology. (2026).[1][2] 2-Benzylamino-2-phenylbutanol-d5 Product Information. Retrieved from [Link][1][2]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Storage. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Benzylamino-2-phenylbutanol-d5 as an Internal Standard for the Bioanalysis of Bepridil by LC-MS/MS

Introduction: The Imperative for Reliable Quantification in Bioanalysis In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents and their metabolites in b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Reliable Quantification in Bioanalysis

In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity and sensitivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, instrument response, and matrix effects.[1][2][3] The use of a suitable internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to compensate for these potential sources of error.

A stable isotope-labeled (SIL) internal standard is considered the most appropriate choice for mass spectrometry-based assays. These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes.[4] This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences identical behavior during extraction, chromatography, and ionization, thereby providing the most effective normalization.[5]

This application note provides a comprehensive guide to the use of 2-Benzylamino-2-phenylbutanol-d5 (d5-BAPB) as an internal standard for the quantification of the calcium channel blocker, bepridil, in human plasma.[6][7] Bepridil is used in the treatment of angina pectoris and has a complex pharmacokinetic profile, necessitating a reliable analytical method for its monitoring.[8][9] Due to its structural similarity to bepridil, d5-BAPB is an ideal internal standard for this application. This document will detail the underlying principles, provide step-by-step protocols for sample preparation and analysis, and outline a comprehensive method validation strategy in accordance with international regulatory guidelines.[10][11][12]

Physicochemical Rationale for d5-BAPB as an Internal Standard

The selection of an internal standard is a critical decision in method development. The structural formulas of bepridil and 2-Benzylamino-2-phenylbutanol are presented below:

Bepridil: C₂₄H₃₄N₂O 2-Benzylamino-2-phenylbutanol: C₁₇H₂₁NO

While not a direct analogue, 2-Benzylamino-2-phenylbutanol shares key structural motifs with bepridil, including the N-benzyl-N-phenylamine core. This similarity suggests that it will exhibit comparable extraction and chromatographic behavior. The introduction of five deuterium atoms in d5-BAPB provides a mass shift that is sufficient for differentiation by the mass spectrometer without significantly altering its physicochemical properties.[4]

Table 1: Physicochemical Properties of Bepridil and 2-Benzylamino-2-phenylbutanol

PropertyBepridil2-Benzylamino-2-phenylbutanol2-Benzylamino-2-phenylbutanol-d5
Molecular Formula C₂₄H₃₄N₂OC₁₇H₂₁NOC₁₇H₁₆D₅NO
Molar Mass ( g/mol ) 366.54255.36260.39
Key Functional Groups Tertiary amine, ether, pyrrolidine, aromatic ringsSecondary amine, alcohol, aromatic ringsSecondary amine, alcohol, aromatic rings

The use of d5-BAPB is predicated on the principles of isotope dilution mass spectrometry (IDMS). By adding a known quantity of d5-BAPB to each sample at the initial stage of processing, the ratio of the analyte (bepridil) to the internal standard can be used to calculate the analyte concentration, irrespective of sample loss during preparation or fluctuations in instrument response.

Experimental Protocols

This section outlines a detailed protocol for the quantification of bepridil in human plasma using d5-BAPB as an internal standard.

Materials and Reagents
  • Bepridil hydrochloride reference standard

  • 2-Benzylamino-2-phenylbutanol-d5 (d5-BAPB) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve bepridil hydrochloride and d5-BAPB in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions:

  • Prepare a series of bepridil working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike blank plasma for the calibration curve.

Internal Standard Working Solution (100 ng/mL):

  • Dilute the d5-BAPB stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from biological samples prior to LC-MS/MS analysis.[13][14]

Protocol:

  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 300 µL of the internal standard working solution (100 ng/mL d5-BAPB in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is_solution Add 300 µL d5-BAPB in ACN (100 ng/mL) plasma->is_solution vortex Vortex (1 min) is_solution->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_injection Inject into LC-MS/MS supernatant->lcms_injection G Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Calibration Calibration Curve & Linearity Validation->Calibration Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Sources

Application

Quantitative Bioanalysis of Trimebutine and N-Desmethyltrimebutine in Human Plasma via LC-MS/MS Using Deuterated Internal Standards

Abstract & Scope This guide details a high-sensitivity, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Trimebutine (TMB) and its active metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details a high-sensitivity, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Trimebutine (TMB) and its active metabolite N-desmethyltrimebutine (NDMT) in human plasma.

Unlike generic protocols, this guide addresses specific bioanalytical challenges: the instability of the NDMT-glucuronide conjugate, isotopic cross-talk, and matrix-induced ionization suppression. By utilizing a deuterated internal standard (Trimebutine-d9 ), this method ensures a self-validating workflow compliant with FDA and EMA bioanalytical guidelines.

Introduction & Mechanistic Grounding

Pharmacological Context

Trimebutine is an antispasmodic agent that regulates intestinal motility by acting as a weak agonist on peripheral


, 

, and

opioid receptors [1].[1] It is extensively metabolized in the liver to N-desmethyltrimebutine (NDMT), which retains significant pharmacological activity.[1] Therefore, pharmacokinetic (PK) studies must quantify both the parent drug and the metabolite to correlate plasma exposure with therapeutic effect.
The Analytical Challenge
  • Metabolite Interference: NDMT can undergo glucuronidation. In-source fragmentation of this unstable glucuronide during MS analysis can revert it to NDMT, causing overestimation of the metabolite concentration [2].

  • Matrix Effects: Plasma phospholipids often co-elute with Trimebutine, causing ion suppression.

  • Isotopic Overlap: Using an analog IS or a standard with few deuterium atoms (e.g., d3) can lead to "cross-talk" where the natural isotope abundance of the analyte contributes to the IS signal, or vice versa.

The Solution: Deuterated Internal Standardization

We utilize Trimebutine-d9 (nine deuterium atoms). The +9 Da mass shift moves the IS signal far beyond the natural isotopic envelope of the analyte, eliminating cross-talk and ensuring that the IS perfectly tracks the ionization efficiency of the analyte in the presence of matrix components.

Analytical Workflow Visualization

The following diagram outlines the critical path from sample collection to data validation, highlighting the self-correcting nature of the internal standard (IS).

BioanalysisWorkflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Human Plasma (Analyte + Matrix) IS_Add Add IS (Trimebutine-d9) Plasma->IS_Add PPT Protein Precipitation (Acetonitrile) IS_Add->PPT Ratio Calculate Ratio (Area_Analyte / Area_IS) IS_Add->Ratio Corrects for Recovery & Matrix Effect Centrifuge Centrifugation (13,000 rpm) PPT->Centrifuge LC LC Separation (C18 Gradient) Centrifuge->LC ESI ESI Source (Ionization) LC->ESI MS1 Q1 Filter (Precursor Sel.) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Filter (Product Sel.) CID->MS2 MS2->Ratio Quant Quantification (Regression) Ratio->Quant

Caption: Workflow demonstrating how the Internal Standard (IS) is introduced early to compensate for extraction variability and ionization suppression throughout the process.

Materials and Methods

Reagents
  • Analytes: Trimebutine Maleate, N-desmethyltrimebutine (NDMT).[2]

  • Internal Standard: Trimebutine-d9 (Preferred) or Trimebutine-d5.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or Phenomenex Kinetex C18.
    

Experimental Protocol

Step 1: Preparation of Standards
  • Stock Solutions: Prepare 1.0 mg/mL stocks of TMB, NDMT, and TMB-d9 in Methanol. Store at -20°C.

  • Working Solutions: Dilute stocks with 50:50 ACN:Water to create a calibration range (e.g., 1.0 – 1000 ng/mL).

  • IS Working Solution: Prepare TMB-d9 at a fixed concentration (e.g., 50 ng/mL) in 100% Acetonitrile. Note: Using ACN here allows the IS solution to act as the precipitating agent.

Step 2: Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen for high throughput. While Liquid-Liquid Extraction (LLE) offers cleaner extracts, PPT with a deuterated IS is sufficient for this application and reduces processing time.

  • Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.

  • Add 150 µL of IS Working Solution (Trimebutine-d9 in ACN).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.

    • Expert Tip: Diluting the supernatant with water improves peak shape by matching the solvent strength to the initial mobile phase conditions.

Step 3: LC-MS/MS Conditions[3]

Liquid Chromatography Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate + 0.1% FA).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
0.5010Load sample
3.0090Elute analytes
4.0090Wash column
4.1010Return to initial
5.5010Re-equilibration

Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Positive (+).[5][6]

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Trimebutine 388.2343.23020Quantifier
388.2195.13035Qualifier
NDMT 374.2195.13032Quantifier
374.2169.13040Qualifier
TMB-d9 (IS) 397.3352.33020Quantifier

Note: The transition 388 -> 343 corresponds to the loss of the dimethylamine group. The IS transition 397 -> 352 represents the same loss with the deuterated tag intact.

Validation Strategy: The "Self-Validating" System

To satisfy the "Trustworthiness" requirement, you must prove the method works regardless of the plasma source. This is done by calculating the Matrix Factor (MF) .[7]

Matrix Effect Assessment Protocol
  • Set A (Neat Standards): Prepare analyte and IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extract blank plasma from 6 different individual donors (including 1 lipemic and 1 hemolyzed). Spike the analyte and IS into the supernatant after extraction.

Calculation:



  • MF = 1: No matrix effect.

  • MF < 1: Ion Suppression (Common with PPT).

  • MF > 1: Ion Enhancement.

The Self-Validating Check (IS-Normalized MF):



Acceptance Criteria: The CV% of the IS-Normalized MF across the 6 lots must be < 15% .[7] This proves that the Deuterated IS suppresses/enhances at the exact same rate as the analyte, effectively cancelling out the error.

Expert Insights & Troubleshooting

The Glucuronide Trap

Issue: NDMT-glucuronide is labile. If your source temperature is too high (>550°C) or declustering potential is too aggressive, the glucuronide may fragment inside the source back to NDMT. Detection: Monitor the glucuronide transition (NDMT mass + 176 Da) if possible. Solution: Ensure chromatographic separation between NDMT and its glucuronide. If they co-elute, in-source fragmentation will cause a positive bias in NDMT quantification [2].

Isotopic Cross-Talk

Issue: Why use d9 instead of d3? Explanation: Trimebutine has a high molecular weight (~387 g/mol ). Carbon-13 isotopes occur naturally (~1.1% per carbon).

  • TMB (M+0): 100%

  • TMB (M+1): ~24%

  • TMB (M+2): ~3%

  • TMB (M+3): ~0.3% If you use TMB-d3, the M+3 isotope of the native drug overlaps with the IS. With TMB-d9, the mass shift is +9 Da, ensuring zero overlap [3].

References

  • Delvaux M, Wingate D. (1997).[8] Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results.[1][8][9][10] Journal of International Medical Research.[8]

  • Gu H, et al. (2015). Discovery of A Novel Trimebutine Metabolite and its Impact on N-Desmethyltrimebutine Quantification by LC–MS/MS. Bioanalysis.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[11]

  • Xu R, et al. (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

Sources

Method

Precision Quantitation of 2-Benzylamino-2-phenylbutanol via Isotope Dilution GC-MS

Application Note: AN-GCMS-2026-04 Methodology for the Analysis of Sterically Hindered -Amino Alcohols in Biological and Pharmaceutical Matrices Abstract This protocol details the quantitative determination of 2-Benzylami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04

Methodology for the Analysis of Sterically Hindered


-Amino Alcohols in Biological and Pharmaceutical Matrices 
Abstract

This protocol details the quantitative determination of 2-Benzylamino-2-phenylbutanol (CAS 1178412-63-9), a critical intermediate and metabolite associated with trimebutine-class therapeutics. Due to the compound's amphiphilic nature and the steric hindrance at the quaternary C2 position, traditional chromatographic methods often suffer from peak tailing and memory effects. This guide presents a robust Isotope Dilution Mass Spectrometry (IDMS) workflow using 2-Benzylamino-2-phenylbutanol-d5 as the internal standard. The method utilizes Liquid-Liquid Extraction (LLE) followed by dual-functional silylation (BSTFA/TMCS) to ensure volatility and thermal stability, achieving high-sensitivity quantitation (LOQ < 5 ng/mL) suitable for pharmacokinetic (PK) and impurity profiling.

Chemical Basis & Analytical Strategy
1.1 The Analyte Challenge

2-Benzylamino-2-phenylbutanol contains a primary hydroxyl group and a secondary amine attached to a sterically crowded quaternary carbon (C2).

  • Thermal Instability: The free base is prone to thermal degradation and adsorption on the silanol groups of GC liners.

  • Peak Tailing: The secondary amine (-NH-) and hydroxyl (-OH) moieties form strong hydrogen bonds with stationary phases, leading to severe peak asymmetry.

1.2 The Derivatization Solution: Silylation

To render the molecule GC-amenable, active hydrogens on both the hydroxyl and amine groups must be replaced with trimethylsilyl (TMS) groups.[1] We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[2]

  • Mechanism: TMCS acts as a catalyst to drive the silylation of the sterically hindered amine at the C2 position, forming the Di-TMS derivative .

  • Result: The derivative is non-polar, volatile, and thermally stable, yielding sharp, symmetrical Gaussian peaks.

1.3 Isotope Dilution (IDMS) Principle

The d5-internal standard (deuterated on the phenyl ring) is added at the earliest stage of sample preparation.

  • Carrier Effect: The d5-analog acts as a "carrier," occupying active sites in the injector and column, effectively masking the trace analyte from adsorption losses.

  • Self-Correction: Any variability in extraction efficiency (LLE) or ionization suppression (Matrix Effect) affects the analyte and the d5-IS identically. The ratio of Area

    
     / Area
    
    
    
    remains constant, ensuring high accuracy.
Materials & Reagents
ComponentGrade/SpecificationNotes
Analyte 2-Benzylamino-2-phenylbutanol>98% Purity (Reference Standard)
Internal Standard 2-Benzylamino-2-phenylbutanol-d5>98% Isotopic Enrichment
Derivatization Reagent BSTFA + 1% TMCSSealed ampoules (moisture sensitive)
Extraction Solvent MTBE (Methyl tert-butyl ether)HPLC Grade; Low boiling point prevents loss during evaporation
Alkalizing Agent 1.0 M NaOHTo adjust pH > 10 (ensure analyte is in free base form)
Reconstitution Solvent Toluene or IsooctaneAnhydrous; Aprotic
Experimental Protocol
3.1 Workflow Visualization

SamplePrep Sample Biological/Pharma Sample (200 µL) Spike Add IS Spike (d5-Analog) Sample->Spike Base Alkalize (pH > 10) Spike->Base Extract LLE Extraction (MTBE) Base->Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Deriv Derivatization (BSTFA/TMCS, 70°C, 30 min) Dry->Deriv Inject GC-MS Injection (1 µL Splitless) Deriv->Inject

Figure 1: Sample preparation workflow ensuring complete isolation and derivatization of the amino-alcohol.[3]

3.2 Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Primary Stock: Dissolve 10 mg of Analyte and d5-IS separately in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute d5-IS stock to 1 µg/mL in Methanol.

Step 2: Sample Preparation (LLE)

  • Aliquot 200 µL of sample (plasma/buffer) into a 2 mL glass vial.

  • Add 20 µL of Working IS Solution (1 µg/mL). Vortex for 10 sec.

  • Add 100 µL of 1.0 M NaOH. (Crucial: High pH ensures the amine is deprotonated for extraction).

  • Add 1.0 mL MTBE. Cap and shaker vigorously for 10 mins.

  • Centrifuge at 3000 x g for 5 mins to separate phases.

  • Transfer the upper organic layer to a fresh silanized glass vial.

Step 3: Derivatization (Critical)

  • Evaporate the MTBE layer to complete dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Add 50 µL of anhydrous Toluene.

  • Reaction: Add 50 µL of BSTFA + 1% TMCS.

  • Cap tightly and incubate at 70°C for 30 minutes .

    • Note: Heat is required to drive the silylation of the sterically hindered secondary amine.

  • Cool to room temperature and transfer to autosampler vials with low-volume inserts.

GC-MS Instrumentation Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole).

ParameterSettingRationale
Inlet Splitless (1 min purge) @ 260°CMaximizes sensitivity; high temp prevents condensation.
Liner Ultra-Inert, Single Taper with WoolDeactivated wool traps non-volatiles and aids vaporization.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Standard 5% phenyl phase provides ideal selectivity for aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 100°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp reduces run time; high final temp elutes heavy matrix.
Transfer Line 280°CPrevents analyte condensation before MS source.
Ion Source EI (70 eV) @ 230°CStandard ionization.
Acquisition SIM (Selected Ion Monitoring)Required for sensitivity (see Table below).
SIM Acquisition Table

Note: The Di-TMS derivative adds 144 Da (2 x 72) to the molecular weight.

CompoundTarget Ion (

)
Qualifier Ions (

)
Dwell Time (ms)
Analyte-DiTMS 268 91, 17950
d5-IS-DiTMS 273 96, 18450
  • Fragmentation Logic: The base peak is typically the cleavage of the benzyl group or the alpha-cleavage next to the amine. The

    
     91 (Tropylium ion) is characteristic of the benzyl group. The shift from 268 to 273 corresponds to the d5-labeling.
    
Data Analysis & Validation
5.1 Calibration Logic

Construct a calibration curve by plotting the Area Ratio (


) against the Concentration Ratio  (

).
  • Linearity: Expected

    
     over the range of 5–1000 ng/mL.
    
  • Weighting: Use

    
     or 
    
    
    
    weighting to improve accuracy at the lower end of the curve (LOQ).
5.2 Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response Moisture in BSTFAReagents must be fresh. Water hydrolyzes TMS derivatives instantly.
Tailing Peaks Incomplete DerivatizationIncrease incubation time to 45 min or temp to 80°C. Ensure 1% TMCS catalyst is present.
Ghost Peaks Injector ContaminationReplace liner and septum. "Carryover" is common with amines; use solvent blanks (Toluene).
5.3 Mechanism of Action Diagram

MSLogic Analyte Analyte (MW 255) Deriv Di-TMS Derivative (MW 399) Analyte->Deriv + BSTFA/TMCS Ionization EI Source (70eV) Fragmentation Deriv->Ionization Detection SIM Detection Quant Ion: 268 Ionization->Detection Alpha Cleavage

Figure 2: Reaction and detection pathway.[4] The derivatization adds stability, while SIM targets the specific fragment ions for quantitation.

References
  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Journal of Chromatography A, 1216(45), 7869-7877. Link

  • Little, J. L. (1999). "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A, 844(1-2), 1-22. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library for 2-Benzylamino-2-phenylbutanol derivatives." NIST Chemistry WebBook. Link

  • Sigma-Aldrich Technical Bulletin. "Derivatization Reagents for GC: Silylation." Merck KGaA. Link

  • BenchChem. "2-Benzylamino-2-phenylbutanol-d5 Product Specifications and Applications." Link

Sources

Application

bioanalytical method development with 2-Benzylamino-2-phenylbutanol-d5

Application Note & Protocol Development and Validation of a Robust Bioanalytical Method for the Quantification of a Phenylbutanol Derivative in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Development and Validation of a Robust Bioanalytical Method for the Quantification of a Phenylbutanol Derivative in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This document provides a comprehensive guide for the development and validation of a bioanalytical method for a target analyte, using 2-Benzylamino-2-phenylbutanol-d5 as an internal standard (IS). The protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of the analyte in human plasma. The described methodology adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4] This application note is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for pharmacokinetic and toxicokinetic studies.

Introduction: The Rationale for a Deuterated Internal Standard

In bioanalytical chemistry, especially within the regulated environment of drug development, the accuracy and reproducibility of quantitative data are paramount.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[7][8] However, the analytical process is susceptible to various sources of error, including variability in sample preparation, chromatographic injection, and ionization efficiency in the mass spectrometer.[9]

To mitigate these variabilities, an internal standard is incorporated into the analytical workflow.[9] The ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely considered the most suitable choice.[10][11] 2-Benzylamino-2-phenylbutanol-d5 is a deuterated analog of its parent compound, where five hydrogen atoms have been replaced by deuterium. This mass shift allows for its differentiation from the analyte by the mass spectrometer, while its chemical properties remain virtually identical.[12][13][14][15] The co-elution of the analyte and its deuterated internal standard ensures that they experience the same matrix effects, leading to a more accurate and precise measurement of the analyte concentration.[10]

This document outlines a complete workflow for the development and validation of a bioanalytical method using 2-Benzylamino-2-phenylbutanol-d5 as the internal standard.

Materials and Reagents

Material Supplier Grade
Analyte Reference StandardIn-house or Commercial>98% purity
2-Benzylamino-2-phenylbutanol-d5Commercial Vendor>98% purity, Isotopic Purity >98%
Human Plasma (K2EDTA)Commercial Bio-supplierAnalytical Grade
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q System18.2 MΩ·cm

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Gradient Program:

Time (min) %B
0.010
2.095
2.595
2.610
3.510
Mass Spectrometry
  • System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Curtain Gas: 35 psi

  • Temperature: 550 °C

  • IonSpray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Compound Q1 (m/z) Q3 (m/z) Collision Energy (eV)
Analyte[To be determined][To be determined][To be optimized]
2-Benzylamino-2-phenylbutanol-d5[To be determined][To be determined][To be optimized]

Note: The specific m/z values and collision energies must be determined by direct infusion of the analyte and internal standard solutions into the mass spectrometer.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and 2-Benzylamino-2-phenylbutanol-d5 reference standards. Dissolve each in 1 mL of methanol to obtain 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 2-Benzylamino-2-phenylbutanol-d5 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to achieve final concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used technique for sample preparation in bioanalysis.[16][17]

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile will precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Bioanalytical Method Validation

The method validation will be performed according to the FDA and EMA guidelines.[2][4][18] The key validation parameters are outlined below.

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate the analyte and internal standard from endogenous components in the matrix.

  • Procedure: Analyze at least six different lots of blank human plasma.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and internal standard.

Calibration Curve and Linearity
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Procedure: Analyze a set of calibration standards (typically 8 non-zero concentrations) over the desired concentration range.

  • Acceptance Criteria: A linear regression of the peak area ratio (analyte/IS) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Example Calibration Curve Data:

Nominal Conc. (ng/mL) Analyte Peak Area IS Peak Area Area Ratio (Analyte/IS) Back-calculated Conc. (ng/mL) % Accuracy
1.005,2341,012,3450.00521.05105.0
2.5012,8901,023,4560.01262.4598.0
5.0025,6781,015,6780.02535.10102.0
10.051,3451,020,1230.05039.9599.5
50.0255,8901,018,9010.251150.2100.4
100510,2341,017,8900.501399.899.8
5002,543,6781,019,8762.4941498.599.7
10005,089,1231,016,5435.00681001.2100.1
Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).

  • Procedure: Analyze six replicates of the LLOQ, LQC, MQC, and HQC samples on three separate days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Example Inter-day Accuracy and Precision Data:

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ1.001.08108.08.5
LQC2.502.55102.06.2
MQC75.073.998.54.8
HQC750761.2101.53.5
Matrix Effect
  • Objective: To assess the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Procedure: Compare the peak areas of the analyte and IS in post-extraction spiked samples with those in neat solutions at low and high concentrations.

  • Acceptance Criteria: The CV of the matrix factor across different lots of plasma should be ≤ 15%.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Procedure: Analyze QC samples after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Room temperature for a specified duration (e.g., 24 hours).

    • Long-Term Stability: Frozen at -80 °C for an extended period.

    • Post-Preparative (Autosampler) Stability: In the autosampler for a specified duration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations and Workflows

Bioanalytical Method Development Workflow

Bioanalytical_Method_Development cluster_dev Method Development cluster_val Method Validation (FDA/EMA Guidelines) cluster_analysis Sample Analysis Dev_Start Define Analyte & IS Tune_MS MS Parameter Optimization (Q1/Q3, CE) Dev_Start->Tune_MS Develop_LC LC Method Development (Column, Mobile Phase) Tune_MS->Develop_LC Develop_SamplePrep Sample Preparation (Protein Precipitation) Develop_LC->Develop_SamplePrep Dev_End Optimized Method Develop_SamplePrep->Dev_End Val_Start Selectivity & Specificity Dev_End->Val_Start Proceed to Validation Cal_Curve Calibration Curve & Linearity Val_Start->Cal_Curve Acc_Prec Accuracy & Precision Cal_Curve->Acc_Prec Matrix_Effect Matrix Effect Acc_Prec->Matrix_Effect Stability Stability Assessment Matrix_Effect->Stability Val_End Validated Method Stability->Val_End Sample_Analysis Routine Sample Analysis Val_End->Sample_Analysis Apply to Studies

Caption: Overall workflow for bioanalytical method development and validation.

Experimental Protocol for Sample Analysis

Sample_Analysis_Protocol Start Receive Plasma Sample Thaw Thaw Sample at Room Temp. Start->Thaw Aliquot Aliquot 50 µL of Plasma Thaw->Aliquot Add_IS Add 150 µL of 2-Benzylamino-2-phenylbutanol-d5 (100 ng/mL in ACN) Aliquot->Add_IS Vortex Vortex for 30 seconds Add_IS->Vortex Centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant to Autosampler Vial Centrifuge->Supernatant Inject Inject 5 µL onto LC-MS/MS System Supernatant->Inject End Data Acquisition & Analysis Inject->End

Caption: Step-by-step sample preparation and analysis protocol.

Conclusion

This application note provides a detailed framework for the development and validation of a robust and reliable bioanalytical method for the quantification of a target analyte in human plasma using 2-Benzylamino-2-phenylbutanol-d5 as a stable isotope-labeled internal standard. By adhering to the principles of regulatory guidelines and employing a deuterated internal standard, this method ensures high-quality data suitable for pharmacokinetic, toxicokinetic, and other drug development studies. The use of 2-Benzylamino-2-phenylbutanol-d5 is critical in compensating for matrix effects and other analytical variabilities, thereby enhancing the accuracy and precision of the results.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development: A Comprehensive Guide. Retrieved from [Link]

  • AAPS. (2025). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol-d5. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). 2-Benzylamino-2-phenylbutanol-d5. Retrieved from [Link]

  • SCBIO. (2026). 2-Benzylamino-2-phenylbutanol-d5. Retrieved from [Link]

  • PharmaInfo. (n.d.). Bioanalytical Development Method and Validation. Retrieved from [Link]

  • IJSAT. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved from [Link]

  • ResearchGate. (2019). Bioanalytical Method Development and Validation: A Review. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Matrix Effects in 2-Benzylamino-2-phenylbutanol-d5 Analysis

Status: Active Ticket Type: Advanced Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist, Bioanalytical Division Executive Summary You are likely analyzing 2-Benzylamino-2-phenylbutanol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Advanced Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are likely analyzing 2-Benzylamino-2-phenylbutanol (BAPB) , the primary metabolite of Clobutinol , using LC-MS/MS. You are employing a deuterated internal standard (BAPB-d5 ) to correct for variability.

However, you are observing nonlinear calibration curves, poor precision (%CV >15%), or variable recovery despite the presence of the internal standard (IS).

The Root Cause: This is often a "Silent Matrix Effect" compounded by the Deuterium Isotope Effect . While BAPB-d5 is chemically similar to the analyte, deuterium substitution can slightly reduce lipophilicity, causing the IS to elute earlier than the analyte in Reversed-Phase LC (RPLC). If this retention time (RT) shift moves the IS into a zone of ion suppression (e.g., phospholipids) that the analyte avoids, the IS will over-correct or under-correct, invalidating your quantification.

Module 1: Diagnostic Workflow

How do I confirm if matrix effects are the source of my assay failure?

Do not rely solely on extraction recovery calculations. You must map the ionization environment.

Protocol A: Post-Column Infusion (PCI)

This is the definitive visual test for matrix effects.

Experimental Setup:

  • Syringe Pump: Infuse a constant flow of BAPB analyte (100 ng/mL in mobile phase) at 10 µL/min.

  • LC System: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte) via the analytical column.

  • Mixing: Use a T-connector to mix the column effluent with the infusion before it enters the MS source.

Interpretation:

  • Flat Baseline: No matrix effect.

  • Dip (Trough): Ion Suppression (common with phospholipids).

  • Peak (Hump): Ion Enhancement.

Visualizing the Workflow:

PCI_Workflow Figure 1: Post-Column Infusion (PCI) setup for visualizing matrix suppression zones. LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece (Mixing) Column->Tee Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee MS Mass Spectrometer (Monitor MRM) Tee->MS Data Chromatogram (Observe Dips/Peaks) MS->Data

Module 2: The Deuterium Isotope Effect

Why is my Internal Standard (BAPB-d5) failing to correct the data?

In high-efficiency UHPLC, the slight difference in C-D vs. C-H bond length affects interaction with the C18 stationary phase. Deuterated isotopologues are slightly less hydrophobic.

The Danger Zone: If BAPB elutes at 2.50 min and BAPB-d5 elutes at 2.45 min, and a phospholipid burst occurs at 2.44–2.48 min, your IS is suppressed while your analyte is not. The IS signal drops, the ratio (Analyte/IS) artificially skyrockets, and your calculated concentration is falsely high.

Quantitative Assessment (The Matuszewski Method)

You must calculate the Matrix Factor (MF) separately for the Analyte and the IS.

Table 1: Matrix Effect Calculation Matrix

MetricFormulaInterpretation
Absolute MF (Analyte) (Peak Area in Matrix) / (Peak Area in Neat Solution)< 1.0 = Suppression> 1.0 = Enhancement
Absolute MF (IS) (Peak Area IS in Matrix) / (Peak Area IS in Neat Solution)Should match Analyte MF closely.
IS-Normalized MF (MF of Analyte) / (MF of IS)Target: 1.0 (0.85 – 1.15 is acceptable).

Corrective Action: If the IS-Normalized MF deviates significantly from 1.0, the "d5" standard is not co-eluting sufficiently or is experiencing different ionization conditions.

Module 3: Sample Preparation Solutions

How do I remove the interferences causing the suppression?

BAPB is a basic amine. Protein Precipitation (PPT) is often insufficient because it leaves phospholipids (PLs) in the supernatant. PLs are the primary cause of ion suppression in plasma analysis.

Decision Matrix: Choosing the Right Extraction

SamplePrep_Decision Figure 2: Sample preparation decision tree emphasizing LLE for basic amines like BAPB. Start Start: BAPB Analysis PPT Protein Precipitation (PPT) (ACN/MeOH) Start->PPT Check Check Matrix Factor (MF) PPT->Check Pass MF = 0.85-1.15 Proceed to Validation Check->Pass Pass Fail MF < 0.85 (Suppression) Check->Fail Fail LLE Liquid-Liquid Extraction (LLE) (Recommended for BAPB) Fail->LLE High Lipophilicity SPE Solid Phase Extraction (SPE) (MCX/Cation Exchange) Fail->SPE High Throughput LLE_Detail LLE Protocol: 1. Adjust pH > 10 (Ammonium Hydroxide) 2. Extract with MTBE or Hexane:EtOAc 3. BAPB (Basic) moves to Organic Layer 4. Phospholipids stay in Aqueous LLE->LLE_Detail

Recommended Protocol: Liquid-Liquid Extraction (LLE)

Since BAPB is basic, we can exploit pH switching to isolate it from neutral phospholipids.

  • Alkalization: Add 50 µL of 5% Ammonium Hydroxide (NH4OH) to 100 µL plasma. (Target pH > 10 to neutralize the amine).

  • Extraction: Add 600 µL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Vortex 5 mins; Centrifuge 5 mins @ 4000g.

  • Transfer: Remove the supernatant (organic layer) to a clean tube.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in Mobile Phase.

Why this works: At pH 10, BAPB is uncharged and moves to the organic solvent. Phospholipids are zwitterionic and largely remain in the aqueous phase or the interface, significantly reducing matrix effects.

Module 4: Chromatographic & FAQ

Q: My BAPB peak is tailing. Is this affecting the matrix overlap?

A: Yes. Tailing broadens the peak, increasing the likelihood of overlapping with suppression zones.

  • Cause: Secondary interactions between the amine group of BAPB and residual silanols on the silica column.

  • Fix:

    • Mobile Phase Modifier: Ensure you are using Ammonium Formate (5-10 mM) rather than just Formic Acid. The ammonium ions compete for silanol sites.

    • Column Choice: Switch to a "High pH Stable" C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) and run the mobile phase at pH 9.0. In basic conditions, the amine is neutral, peak shape sharpens, and retention increases, often moving the analyte away from the early-eluting phospholipid front.

Q: Can I just use a C13 internal standard instead?

A: Yes, if commercially available. 13C or 15N labeled standards do not exhibit the chromatographic retention time shift seen with Deuterium (d5). They co-elute perfectly, ensuring that any matrix effect experienced by the analyte is perfectly compensated by the IS.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. See Section III.B. Link

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Optimization

improving peak shape for 2-Benzylamino-2-phenylbutanol-d5

Technical Support Center: Chromatography Optimization Subject: Peak Shape Improvement for 2-Benzylamino-2-phenylbutanol-d5 Case ID: #OPT-D5-AMINE Status: Open Assigned Specialist: Senior Application Scientist Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Optimization Subject: Peak Shape Improvement for 2-Benzylamino-2-phenylbutanol-d5 Case ID: #OPT-D5-AMINE Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing peak shape anomalies with 2-Benzylamino-2-phenylbutanol-d5 . Based on its chemical structure, this compound presents a "perfect storm" for chromatographic difficulties:

  • Secondary Amine: Highly basic (

    
    ), leading to severe tailing via silanol interactions.
    
  • Phenyl/Benzyl Groups: Significant hydrophobicity, requiring organic retention.

  • Hydroxyl Group: Potential for hydrogen bonding.

  • Deuterated Label (d5): Indicates use in LC-MS/MS, restricting you to volatile buffers and limiting the use of traditional silanol-masking agents like Triethylamine (TEA) or non-volatile phosphate buffers.

This guide provides a root-cause analysis and self-validating protocols to optimize the peak symmetry of this specific chemotype.

Module 1: Diagnosing the Peak Shape

Before altering chemistry, identify the specific distortion. Use the decision matrix below to classify your issue.

PeakDiagnosis Start Identify Peak Distortion Tailing Peak Tailing (As > 1.2) Start->Tailing Fronting Peak Fronting (As < 0.9) Start->Fronting Splitting Split/Doublet Start->Splitting Broad Broad/Low Efficiency Start->Broad Silanol Cause: Silanol Interaction (Amine protonation) Tailing->Silanol Overload Cause: Mass Overload or Solvent Mismatch Fronting->Overload Splitting->Overload Frit Cause: Blocked Frit or Void Volume Splitting->Frit Equilibration Cause: Poor Equilibration or pH Instability Broad->Equilibration

Figure 1: Diagnostic logic flow for identifying the root cause of peak shape anomalies.

Module 2: The "Tailing" Solution (Silanol Suppression)

The Problem: At neutral or acidic pH (typical LC-MS conditions), the secondary amine of 2-Benzylamino-2-phenylbutanol is protonated (


). These cations interact electrostatically with ionized silanols (

) on the silica surface, causing the peak to "drag" or tail.

The Fix: You must compete for these sites or eliminate the ionization. Since this is a d5-labeled internal standard, we assume LC-MS detection.

Protocol A: The "Salt" Fix (Recommended for LC-MS)

Do not use Formic Acid (0.1%) alone. Formic acid provides protons but no counter-ions to "shield" the amine.

  • Action: Add Ammonium Formate (10–20 mM) to the mobile phase.

  • Mechanism: The ammonium ions (

    
    ) flood the column surface, blocking silanols from interacting with your analyte.
    
  • Recipe:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).

    • Mobile Phase B: Acetonitrile or Methanol.[1][2]

Protocol B: The "High pH" Fix (Best Symmetry)

If your column is hybrid-silica (e.g., BEH, CSH, Gemini-NX), switch to high pH.

  • Action: Use Ammonium Hydroxide or Ammonium Bicarbonate .

  • Mechanism: At pH 10.0, the amine is deprotonated (neutral). Neutral amines do not interact with silanols.

  • Recipe:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

      
      ).
      
    • Mobile Phase B: Acetonitrile.

  • Warning: Ensure your column is rated for pH > 9.0. Traditional silica columns will dissolve.

Module 3: Column Selection Strategy

For basic amines like 2-Benzylamino-2-phenylbutanol, the stationary phase is as critical as the mobile phase.

Column TechnologySuitabilityMechanism of ActionRecommendation
CSH (Charged Surface Hybrid) Excellent Surface is slightly positively charged, repelling the protonated amine analyte (Coulombic repulsion) to prevent tailing.Primary Choice (e.g., Waters CSH C18)
Biphenyl / Phenyl-Hexyl Good Provides

interactions with the phenyl rings of your analyte, increasing retention and selectivity, often separating it from matrix interferences.
Secondary Choice (if selectivity is needed)
Traditional C18 (End-capped) Moderate Relies solely on end-capping to hide silanols. Often insufficient for strong amines without high buffer concentrations.Use only with High pH buffers
Silica (HILIC) Poor Not recommended for this lipophilic amine unless investigating extremely polar metabolites.Avoid

Module 4: The "Solvent Effect" (Fronting/Splitting)

The Problem: 2-Benzylamino-2-phenylbutanol is hydrophobic. Researchers often dissolve it in 100% Methanol or Acetonitrile. When injecting this "strong" solvent onto a column equilibrated with "weak" solvent (e.g., 95% Water), the analyte travels too fast through the column head, causing peak fronting or splitting.

The Protocol:

  • Diluent Matching: Prepare your sample (or at least the final dilution step) in a solvent composition that matches the initial mobile phase conditions .

    • Example: If your gradient starts at 10% ACN, your sample diluent should be

      
       20% ACN.
      
  • Injection Volume: If you must use high organic diluent (due to solubility), reduce injection volume to < 5 µL.

Module 5: The Deuterium Isotope Effect (FAQs)

Q: My d5-standard elutes slightly earlier than the native compound. Is this a peak shape issue? A: No. This is a physical phenomenon known as the Deuterium Isotope Effect . Deuterium is slightly less lipophilic than Hydrogen. In Reversed-Phase Chromatography (RPC), the d5-analog will often elute 0.05–0.2 minutes earlier than the native.

  • Action: Do not try to force them to co-elute perfectly. Ensure your integration windows cover both.

  • Check: If the peaks are splitting (doublet) rather than just shifted, refer to Module 4 (Solvent Effect).

Q: Can I use TFA (Trifluoroacetic Acid) to fix the peak shape? A: TFA is the "magic bullet" for peak shape because it forms tight ion pairs with amines. However , for LC-MS, TFA causes severe signal suppression (often >50% loss of sensitivity).

  • Alternative: If you must use TFA, use it at very low concentrations (0.01%) or use Difluoroacetic acid (DFA) as a compromise between peak shape and signal intensity.

Visualizing the Optimization Workflow

OptimizationStrategy Start Start: Bad Peak Shape CheckSolvent Check Sample Diluent (Is it >20% stronger than Mobile Phase?) Start->CheckSolvent FixSolvent Match Diluent to Initial Gradient CheckSolvent->FixSolvent Yes CheckMobile Check Mobile Phase (Is it only Formic Acid?) CheckSolvent->CheckMobile No FixSolvent->CheckMobile AddSalt Add 10mM Ammonium Formate CheckMobile->AddSalt Yes CheckColumn Check Column Type CheckMobile->CheckColumn No (Already has salt) AddSalt->CheckColumn SwitchCSH Switch to CSH or High pH Stable Column CheckColumn->SwitchCSH Standard C18

Figure 2: Step-by-step workflow for systematically eliminating peak shape errors.

References

  • Waters Corporation. (2022). Practical Applications of Charged Surface Hybrid (CSH) Technology.[2][3][4][5] Waters Application Notes.[2][4] Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Overload and Peak Efficiency of Basic Compounds in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A. Link

  • Dolan, J. (2016). Peak Tailing and Fronting: Causes and Cures.[6] LCGC North America. Link

  • Sigma-Aldrich. (2025). LC-MS Mobile Phase Additives for Basic Compounds.[2][3] Technical Guides.[4][7] Link

  • Wang, S., et al. (2007). Deuterium Isotope Effect in High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Mass Spectrometry. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Bioanalysis with 2-Benzylamino-2-phenylbutanol-d5

Current Status: Operational Topic: Ion Suppression Mitigation & Internal Standard Troubleshooting Reference Compound: 2-Benzylamino-2-phenylbutanol-d5 (BAPB-d5) Applicable Techniques: LC-MS/MS (ESI+)[1] Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Ion Suppression Mitigation & Internal Standard Troubleshooting Reference Compound: 2-Benzylamino-2-phenylbutanol-d5 (BAPB-d5) Applicable Techniques: LC-MS/MS (ESI+)[1]

Introduction: The Role of BAPB-d5

Welcome to the technical guide for utilizing 2-Benzylamino-2-phenylbutanol-d5 (BAPB-d5) . This Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard for quantifying its non-labeled parent compound (often a metabolite of trimebutine or related amino-alcohols) in complex biological matrices like plasma or urine.

While SIL-ISs are designed to compensate for matrix effects, they are not "magic bullets." This guide addresses specific failure modes where ion suppression persists despite the use of BAPB-d5, providing actionable troubleshooting steps grounded in FDA/EMA guidelines.

Module 1: The Mechanism of Correction

Q: Why does BAPB-d5 correct for ion suppression better than a structural analog?

A: In Electrospray Ionization (ESI), analytes compete for charge on the surface of evaporating droplets. Matrix components (e.g., phospholipids) can "hog" the surface, preventing your analyte from entering the gas phase.

  • Structural Analogs: Elute at different times. They may miss the suppression zone entirely, leading to calculated concentrations that are falsely high or low.

  • BAPB-d5: Being chemically nearly identical, it co-elutes with the analyte. If the matrix suppresses the analyte signal by 50%, it also suppresses the BAPB-d5 signal by 50%. The ratio remains constant, preserving quantitative accuracy.

Visualization: The Co-Elution Compensation Model

IonSuppression cluster_0 LC Column Elution cluster_1 ESI Source (Droplet) Analyte Analyte (BAPB) Droplet Charge Competition Analyte->Droplet Co-elution IS IS (BAPB-d5) IS->Droplet Co-elution Matrix Matrix (Phospholipids) Matrix->Droplet Co-elution Matrix->Droplet Suppresses Ionization Result Accurate Ratio (Signal Loss Cancels Out) Droplet->Result Quantification

Caption: BAPB-d5 co-elutes with the analyte, experiencing identical suppression in the ESI source, ensuring the response ratio remains valid.

Module 2: Troubleshooting "The Deuterium Effect"

Q: My BAPB-d5 peak elutes slightly earlier than the analyte. Is this a problem?

A: Yes, this is known as the Deuterium Isotope Effect . Carbon-Deuterium (C-D) bonds are slightly less lipophilic than Carbon-Hydrogen (C-H) bonds. On high-efficiency columns (UPLC/UHPLC) using C18 chemistry, the deuterated standard (d5) may elute 2–5 seconds earlier than the parent.

Risk: If a sharp band of matrix suppression (e.g., a specific lysophosphatidylcholine) elutes exactly between the d5 and d0 peaks, the IS will be suppressed while the analyte is not (or vice versa).

Corrective Actions:

  • Check Retention Shift: Overlay the Extracted Ion Chromatograms (XIC) of the analyte and IS. If the shift is >0.05 min, proceed with caution.

  • Modify Gradient: Shallow the gradient slope at the elution time to force closer co-elution, or switch to a phenyl-hexyl column which may show different selectivity regarding the deuterium shift.

  • Verify with Post-Column Infusion: (See Protocol A below) to ensure no suppression zones exist in the gap between the two peaks.

Module 3: Signal Instability & Cross-Talk

Q: I see BAPB-d5 signal in my double-blank samples. Is my column dirty?

A: While carryover is possible, the issue is often Isotopic Impurity (Cross-Talk).

SymptomDiagnosisSolution
Signal in Blank (at IS mass) Carryover: Peak area decreases with subsequent blank injections.[1]Wash needle/column with strong organic solvent (e.g., 90% ACN + 0.1% Formic Acid).
Signal in Blank (at IS mass) Contaminated Mobile Phase: Constant background noise/signal.Replace mobile phases. Check for contamination in the aqueous reservoir.
Signal in Blank (at Analyte mass) Impurity in IS Stock: The d5 standard contains trace amounts of d0 (non-labeled).Critical: You must calculate the "Contribution of IS to Analyte." If the IS spikes 50,000 counts and contributes 50 counts to the analyte channel, your LLOQ must be >250 counts (5x contribution).

Q: My IS response varies wildly between patient samples.

A: This indicates a Carrier Effect or extreme suppression.

  • Check: Plot IS Area vs. Injection Number.

  • Analysis: If IS area drops >50% in specific samples, the compensation mechanism may break down due to loss of homoscedasticity (variance is no longer uniform).

  • Fix: Dilute the sample 1:5 or 1:10 with blank matrix or water. This dilutes the suppressors often more effectively than the analyte.

Protocol A: Post-Column Infusion (PCI)[2]

The definitive visual test for ion suppression zones.

Objective: Map the ionization efficiency across the entire chromatographic run to identify where suppression occurs relative to BAPB-d5 elution.

Materials:

  • Syringe pump.[2][3]

  • T-junction (low dead volume).

  • BAPB-d5 infusion solution (100 ng/mL in 50:50 Methanol:Water).

Workflow:

  • Setup: Connect the LC column outlet and the Syringe Pump to the T-junction. Connect the T-junction outlet to the MS source.[3]

  • Infuse: Start syringe pump at 10 µL/min (ensure steady signal for BAPB-d5 transition).

  • Inject: Inject a "Blank Matrix Extract" (processed plasma/urine without analyte) via the LC.

  • Monitor: Watch the baseline of the BAPB-d5 transition.

    • Flat Baseline: No matrix effects.

    • Negative Dip: Ion Suppression.

    • Positive Peak: Ion Enhancement.

Visualization: PCI Setup

PCI_Setup LC_Pump LC Pump (Gradient) Injector Injector (Blank Matrix) LC_Pump->Injector Column LC Column Injector->Column Tee T-Junction Column->Tee Syringe Syringe Pump (BAPB-d5 Constant Flow) Syringe->Tee MS Mass Spec (ESI Source) Tee->MS

Caption: Setup for Post-Column Infusion. The constant flow of IS allows visualization of matrix effects caused by the blank matrix injection.

Protocol B: Matrix Factor (MF) Calculation

The quantitative validation step required by FDA/EMA.

Objective: Quantify the exact degree of suppression/enhancement.

Method: Prepare two sets of samples at Low and High QC concentrations:

  • Set A (Solution): BAPB and BAPB-d5 in neat mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add BAPB and BAPB-d5 to the extract.

Calculations:

  • Absolute Matrix Factor (Analyte):

    
    
    
  • IS-Normalized Matrix Factor (The Critical Metric):

    
    
    

Acceptance Criteria:

  • The CV (Coefficient of Variation) of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .

  • Ideally, the IS-Normalized MF should be close to 1.0.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4] [Link]

  • EMA Guideline. (2011).[5][6] Guideline on bioanalytical method validation. European Medicines Agency.[5][6][7] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Benzylamino-2-phenylbutanol-d5 in Biological Matrices

Welcome to the technical support center for bioanalytical assays involving 2-Benzylamino-2-phenylbutanol-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical assays involving 2-Benzylamino-2-phenylbutanol-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of this deuterated internal standard in various biological matrices. As a stable isotope-labeled internal standard (SIL-IS), its stability is paramount for the accuracy and reliability of quantitative data.[1][2][3] This document provides in-depth FAQs, practical troubleshooting guides, and validated protocols to address challenges encountered during method development, validation, and sample analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the stability of 2-Benzylamino-2-phenylbutanol-d5.

Q1: What is 2-Benzylamino-2-phenylbutanol-d5, and why is its stability in biological matrices a primary concern?

A: 2-Benzylamino-2-phenylbutanol-d5 is the deuterated form of 2-Benzylamino-2-phenylbutanol, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2] The fundamental principle is that a SIL-IS behaves nearly identically to the non-labeled analyte during sample preparation, chromatography, and ionization, thus correcting for variability in the analytical process.[4]

However, its stability is a critical concern because biological matrices like plasma, blood, and urine are complex environments containing enzymes (e.g., esterases, oxidases) that can degrade the analyte and the IS.[5][6] Any degradation of the IS that differs from the analyte would violate the core assumption of its use, leading to inaccurate quantification of the target analyte.[7] Therefore, rigorously assessing its stability under various storage and handling conditions is a regulatory requirement and essential for data integrity.[8][9]

Q2: What are the primary types of stability that must be evaluated for a bioanalytical method?

A: According to regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA), several types of stability must be assessed to cover all stages of a sample's lifecycle, from collection to analysis.[9][10] These evaluations ensure that the analyte's concentration does not change due to storage or handling.

Stability TypePurposeTypical ConditionsAcceptance Criteria (Small Molecules)
Freeze-Thaw Stability Assesses stability after repeated freezing and thawing cycles.[11]Minimum of 3 cycles at two QC levels (low and high). Freeze at intended storage temperature (e.g., -20°C or -80°C), thaw unassisted at room temperature.[12][13]Mean concentration must be within ±15% of the nominal value.[11]
Bench-Top Stability Evaluates stability at room temperature for a duration that covers sample handling and preparation time.[14]Low and high QCs kept at room temperature for an expected duration (e.g., 4, 8, or 24 hours).[15][16]Mean concentration must be within ±15% of the nominal value.[11]
Long-Term Stability Confirms stability for the entire period that study samples will be stored.[11][17]Low and high QCs stored at the intended temperature (e.g., -80°C) for a period equal to or longer than the sample storage time.[11]Mean concentration must be within ±15% of the nominal value.[11]
Post-Preparative (Autosampler) Stability Determines if the processed samples are stable while waiting for injection in the autosampler.[10]Extracted low and high QCs are stored in the autosampler (e.g., 4°C or 10°C) for the maximum anticipated run time.Mean concentration must be within ±15% of the nominal value.[11]
Stock Solution Stability Verifies the stability of the analyte and IS in their storage solvent.Stored at intended temperatures (e.g., 4°C and room temperature) and compared against freshly prepared solutions.Response should be within an acceptable range of the fresh solution.

Q3: Can a deuterated internal standard like 2-Benzylamino-2-phenylbutanol-d5 be unstable even if the analyte is stable?

A: Yes, although it is less common. While SIL-IS are designed to mimic the analyte, there are scenarios where their stability can differ. The "Isotope Effect" can sometimes lead to slight differences in physicochemical properties. More practically, if the deuteration occurs at a site that is metabolically labile, the bond-breaking energy (C-D vs. C-H) can differ, potentially altering the rate of metabolism. However, a more significant concern is the presence of impurities in the IS stock solution that may be unstable. It is also crucial to remember that the IS exists under the same harsh biological conditions as the analyte and is susceptible to the same enzymatic or chemical degradation pathways.[18] Therefore, the stability of the IS should not be taken for granted and must be demonstrated.

Q4: What are the likely chemical and metabolic degradation pathways for 2-Benzylamino-2-phenylbutanol-d5?

A: Based on its chemical structure, several degradation pathways are plausible in a biological matrix:

  • Oxidation: The tertiary alcohol group (-OH) and the secondary amine (-NH-) are susceptible to oxidation. The benzylic carbon (the carbon attached to both the phenyl group and the nitrogen) is also a potential site for oxidative metabolism, often mediated by cytochrome P450 enzymes.[19]

  • N-debenzylation: The benzyl group could be cleaved from the nitrogen atom.

  • Hydroxylation: The phenyl rings could undergo aromatic hydroxylation.

  • Conjugation: The alcohol or amine groups can be conjugated with endogenous molecules like glucuronic acid or sulfate, a common phase II metabolic reaction.[19] While deuteration can sometimes slow metabolic processes (the kinetic isotope effect), it does not prevent them. These potential instabilities must be investigated experimentally.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common stability-related issues.

Problem: Inconsistent Internal Standard (IS) Response
  • Symptom: You observe high variability (>15-20% CV) in the IS peak area across a single analytical run, even though injection volumes are consistent. This can lead to failed QCs and inaccurate sample results.[20][21]

  • Causality: An inconsistent IS response suggests that the IS is not behaving uniformly across all samples. This points to issues like variable degradation during sample processing, differential matrix effects, or inconsistent recovery during extraction.[22][23]

G start High IS Response Variability (>20% CV in a run) check_autosampler 1. Investigate Post-Preparative Stability Re-inject the first few wells at the end of the run. Do their IS areas match the initial injection? start->check_autosampler autosampler_ok IS area is consistent. check_autosampler->autosampler_ok Yes autosampler_bad IS area has degraded. check_autosampler->autosampler_bad No check_matrix 2. Assess Matrix Effects Perform post-extraction spike experiment. Compare IS response in extracted blank matrix vs. neat solution. autosampler_ok->check_matrix sol_autosampler Solution: - Decrease autosampler temperature. - Add stabilizer to reconstitution solvent. - Reduce run time. autosampler_bad->sol_autosampler matrix_ok Matrix Factor is consistent (0.8-1.2) check_matrix->matrix_ok Yes matrix_bad Variable Matrix Factor (High Suppression/Enhancement) check_matrix->matrix_bad No check_extraction 3. Evaluate Extraction Recovery Is recovery consistent across different samples/lots of matrix? matrix_ok->check_extraction sol_matrix Solution: - Improve sample cleanup (use SPE instead of PPT). - Modify chromatography to separate IS from interfering components. matrix_bad->sol_matrix extraction_ok Recovery is consistent. check_extraction->extraction_ok Yes extraction_bad Recovery is variable. check_extraction->extraction_bad No check_benchtop 4. Confirm Bench-Top Stability Did sample prep time exceed the validated bench-top stability window? extraction_ok->check_benchtop sol_extraction Solution: - Re-optimize and validate extraction procedure (e.g., SPE sorbent, pH, wash/elution solvents). - Ensure consistent sample volumes and techniques. extraction_bad->sol_extraction sol_benchtop Solution: - Process samples in smaller batches. - Keep samples on ice during preparation. - Add stabilizers (e.g., enzyme inhibitors) before processing. check_benchtop->sol_benchtop

Caption: Troubleshooting workflow for inconsistent IS response.

Problem: Failure of Freeze-Thaw or Long-Term Stability Samples
  • Symptom: Low and/or high QC samples fail the acceptance criteria (e.g., accuracy is <85% or >115% of nominal) after undergoing freeze-thaw cycles or being stored for an extended period.[11]

  • Causality: This is a direct indication of analyte and/or IS degradation. The process of freezing and thawing can physically disrupt cellular components, releasing enzymes that degrade the analyte.[12] Long-term storage failure points to slow chemical or enzymatic degradation over time.

  • Lower Storage Temperature: If instability is observed at -20°C, re-evaluate stability at -80°C. Lower temperatures significantly slow down most enzymatic and chemical degradation processes.[11]

  • Add Stabilizers: Depending on the suspected degradation pathway, consider adding stabilizers to the matrix immediately after collection.

    • For Enzymatic Degradation: Add protease or esterase inhibitors (e.g., sodium fluoride).

    • For Oxidation: Add antioxidants (e.g., ascorbic acid).

    • For pH-dependent Hydrolysis: Adjust and buffer the sample pH.

  • Minimize Thaw Time: Thaw samples rapidly and keep them on ice until processing. Do not let samples sit at room temperature for extended periods before extraction.

  • Investigate Metabolite Interconversion: In some cases, a metabolite can convert back to the parent drug during storage or sample processing. This "back-conversion" can artificially inflate the measured concentration and cause stability samples to fail high. This requires specific investigation using metabolite standards if available.

Section 3: Protocols and Methodologies

This section provides standardized protocols for key stability experiments.

Protocol 3.1: Assessment of Freeze-Thaw and Bench-Top Stability

1. Objective: To determine the stability of 2-Benzylamino-2-phenylbutanol-d5 and its corresponding analyte in a biological matrix (e.g., human plasma) after repeated freeze-thaw cycles and exposure to room temperature.

2. Materials:

  • Blank, validated biological matrix (e.g., K2-EDTA human plasma).

  • Analyte and 2-Benzylamino-2-phenylbutanol-d5 stock solutions.

  • Validated bioanalytical LC-MS/MS method.

  • Precision pipettes, vortex mixer, centrifuge.

3. Experimental Workflow:

Caption: Experimental workflow for stability assessment.

4. Step-by-Step Procedure:

  • Prepare QC Samples: Spike a bulk pool of the biological matrix with the analyte to achieve concentrations for Low QC (approx. 3x the Lower Limit of Quantification, LLOQ) and High QC (approx. 75% of the Upper Limit of Quantification, ULOQ).

  • Aliquot Samples:

    • Reference (T0) Samples: Prepare at least 6 aliquots each of Low and High QC. These will be stored frozen and serve as the baseline.

    • Freeze-Thaw (FT) Stability Samples: Prepare at least 6 aliquots each of Low and High QC.

    • Bench-Top (BT) Stability Samples: Prepare at least 6 aliquots each of Low and High QC.

  • Execute Stability Conditions:

    • Freeze-Thaw: Store the FT samples at the intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw them unassisted at room temperature until completely liquid, then refreeze for another 12 hours. Repeat for a total of three cycles.

    • Bench-Top: Place the BT samples on a laboratory bench at room temperature for a pre-defined period that exceeds the expected sample handling time (e.g., 24 hours).

  • Analysis:

    • On the day of analysis, prepare a fresh calibration curve and a fresh set of QC samples (for system suitability).

    • Retrieve the T0, FT, and BT samples from their respective storage conditions.

    • Process all samples (calibration standards, fresh QCs, and all stability samples) using the validated extraction procedure. Spike with 2-Benzylamino-2-phenylbutanol-d5 during this process as per the method.

    • Analyze all extracted samples in a single LC-MS/MS run.[17]

  • Data Interpretation:

    • Calculate the concentrations of the stability QCs against the fresh calibration curve.

    • Determine the accuracy for each stability sample against the nominal concentration.

    • The mean accuracy of the QC replicates at each level for each condition (FT and BT) must be within 85.0% to 115.0% of the nominal concentration.[11][13] The precision (%CV) should not exceed 15%.

References
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L.
  • Importance of matrix effects in LC–MS/MS... : Bioanalysis. (n.d.). Ovid.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015, February 26). aaps.org.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015, September 29). Bioanalysis.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13).
  • An alternative design for long-term stability testing of large molecules: a scientific discussion paper from an EBF Topic Team - PubMed. (2015, December 15).
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Freeze-Thaw Stability Testing Guide: FDA-Compliant Step-by-Step Checklist for Pharma & Biologics. (2025, September 3). StabilityStudies.in.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
  • Stability Assessments in Bioanalytical Method Valid
  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab.
  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.
  • Bioanalytical Method Valid
  • The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. (n.d.). Benchchem.
  • Troubleshooting for LC-MS/MS | Request PDF. (2025, November 23).
  • Determination and stability of CP-31398 in plasma from experimental animals by LC-MS/MS. (n.d.).
  • Bioanalytical Method Validation of ANDAs- Wh
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). SciSpace.
  • Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. (n.d.). Labroots.
  • Bench Top Stability: Significance and symbolism. (2025, July 31). Wisdomlib.
  • Plasma Stability Assay. (n.d.). Domainex.
  • Validation results for bench-top and post-preparative stability (n = 3). (n.d.).
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC. (2024, May 8).
  • Stability Issues in Bioanalysis: New Case Studies. (n.d.). EBF.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.).
  • Plasma Stability. (n.d.). Cyprotex.
  • Isolation and characterization of 2-butoxyethanol degrading bacterial strains - PMC - NIH. (2020, April 30).
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers.

Sources

Troubleshooting

minimizing isotopic exchange in deuterated standards

Technical Support Center: Stable Isotope Integrity Hub Current Status: Operational | Topic: Minimizing Isotopic Exchange in Deuterated Standards Mission Statement Welcome to the Stable Isotope Integrity Hub. You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stable Isotope Integrity Hub Current Status: Operational | Topic: Minimizing Isotopic Exchange in Deuterated Standards

Mission Statement

Welcome to the Stable Isotope Integrity Hub. You are likely here because your internal standard (IS) signal is inconsistent, your mass transitions are shifting, or your quantitative accuracy is drifting.

In small molecule bioanalysis, deuterium (


H) is the gold standard for internal referencing. However, deuterium is not inert. Under specific pH, solvent, and thermal conditions, deuterium can exchange with protic hydrogen in the matrix or mobile phase, effectively "erasing" your label. This guide provides the mechanistic understanding and protocols to stop this exchange.

Module 1: The Diagnostics (FAQ)

Q: Why is my M+n signal decreasing over time in the autosampler?

A: You are likely witnessing Keto-Enol Tautomerism or Acid/Base Catalyzed Exchange. Deuterium placed on carbons adjacent to a carbonyl group (ketones, aldehydes, esters) or on heteroatoms (–OH, –NH, –SH) is chemically labile. Even if the label is chemically stable in a dry solid state, solution-phase chemistry can activate exchange.

  • The Mechanism: In aqueous or protic solvents (MeOH, Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    O), protons are available to swap with deuterium. This is accelerated by extreme pH (both acid and base) which catalyzes the formation of the enol intermediate. Once in the enol form, the 
    
    
    
    -carbon becomes sp
    
    
    hybridized, allowing solvent hydrogen to attack and replace the deuterium upon reverting to the keto form.
Q: I thought Carbon-Deuterium (C-D) bonds were stable?

A: Only on non-activated carbons. Deuterium on aromatic rings or aliphatic chains far from electron-withdrawing groups are generally stable (


).
Deuterium on 

-carbons (next to C=O) has a much lower

(~20). In the presence of water and a catalyst (buffer salts, residual acid), the exchange rate (

) becomes significant over the timescale of an LC run or autosampler storage.

Module 2: Visualizing the Problem

The following diagram illustrates the mechanism of base-catalyzed exchange at an


-carbon, the most common cause of "mysterious" signal loss.

DeuteriumExchange cluster_0 Step 1: Deprotonation cluster_1 Step 2: Reprotonation (Exchange) Keto Deuterated Ketone (R-CD2-C=O) Enolate Enolate Intermediate (Resonance Stabilized) Keto->Enolate Loss of D+ (Slow) Base Base/Solvent (B:) Base->Enolate Exchanged Protiated Ketone (R-CHD-C=O) Enolate->Exchanged Gain of H+ (Fast) SolventH Protic Solvent (H-OH / MeOH) SolventH->Exchanged Exchanged->Keto Back-Exchange (If D2O used)

Figure 1: Mechanism of Base-Catalyzed Deuterium Exchange via Enolate formation. Note that once the Enolate forms, it scavenges the most abundant isotope (Hydrogen) from the solvent, permanently removing the Deuterium label.

Module 3: Troubleshooting & Protocols

Scenario A: Stock Solution Instability

Symptom: The IS standard curve degrades after 1 week of storage.

The "Aprotic Shield" Storage Protocol Store standards in conditions that physically prevent proton availability.

ParameterRecommendationScientific Rationale
Solvent DMSO-d6 or 100% Acetonitrile Aprotic solvents lack the acidic protons required for exchange. DMSO is preferred for polar compounds; ACN for non-polar. Avoid Methanol (protic).[1]
Temperature -20°C or -80°C Exchange rates follow the Arrhenius equation. Lowering T reduces kinetic energy, slowing the activation of the enol form.
Container Amber Glass, Silanized Prevents surface-catalyzed exchange (silanols on glass can act as weak acids). Amber protects from photo-degradation.
Headspace Argon/Nitrogen Flush Removes atmospheric moisture (H

O), which is the primary source of protons in "dry" organic solvents.

Step-by-Step Preparation:

  • Dry the solid standard under vacuum/desiccator for 1 hour to remove trace water.

  • Dissolve in 100% DMSO (anhydrous grade).

  • Aliquot into single-use vials (avoid freeze-thaw cycles which introduce condensation).

  • Flush headspace with Argon before sealing.

  • Store at -80°C.

Scenario B: On-Column Exchange during LC-MS

Symptom: Peak broadening or "tailing" of the IS mass transition, but not the analyte.

Workflow: The "pH Lock" Optimization Chromatographic conditions often inadvertently create the perfect reactor for exchange (heat + water + buffer).

  • Check Mobile Phase pH:

    • Rule: Avoid pH > 7 for ketones/aldehydes.

    • Action: Adjust mobile phase to pH 3.0 - 5.0 using Formic Acid or Ammonium Acetate.

    • Why? This pH range is often the "minimum" for exchange rates (the bottom of the U-shaped pH-rate profile), where both acid- and base-catalysis are minimized [1].

  • Reduce Column Temperature:

    • Action: Lower column oven from 60°C to 30-40°C .

    • Why? Every 10°C increase can double the exchange rate.

  • Minimize Residence Time:

    • Action: Increase flow rate or use a shorter column (e.g., 50mm vs 100mm).

    • Why? Exchange is time-dependent. Less time in the aqueous mobile phase = less opportunity for H/D swapping.

Scenario C: Sample Preparation Loss

Symptom: IS signal is low immediately after extraction.

Protocol: The "Cold Quench" Extraction If your extraction involves high pH (e.g., LLE with base) or protic solvents, you must minimize exposure time.

  • Spike Late (if permitted): If the IS is unstable at high pH, spike it after the pH neutralization step of the extraction, rather than into the raw matrix.

    • Note: This compromises the IS's ability to track extraction efficiency, but preserves its mass integrity.

  • Keep it Cold: Perform all mixing/shaking steps at 4°C.

  • Rapid Evaporation: If drying down supernatants, use Nitrogen blow-down at ambient temperature, not heat.

Module 4: Strategic Selection (Prevention)

The best way to solve exchange is to avoid it during the synthesis/purchasing phase. Use this decision matrix before buying a standard.

SelectionMatrix Start Selecting Deuterated Standard Q1 Are Deuteriums on Heteroatoms? (-OH, -NH, -SH, -COOH) Start->Q1 Q2 Are Deuteriums on Alpha-Carbons? (Next to C=O, C=N) Q1->Q2 No Reject1 REJECT / EXCHANGEABLE (Will exchange instantly in LC) Q1->Reject1 Yes Warning CAUTION (Requires pH/Temp control) Q2->Warning Yes Safe OPTIMAL (Aromatic or Aliphatic backbone) Q2->Safe No

Figure 2: Decision Matrix for purchasing or synthesizing stable standards. Always prioritize aromatic or non-activated aliphatic labeling sites.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Focuses on the requirement for Internal Standard stability and assessment of matrix effects.

  • Jorgensen, T. J. D. (2010). "Hydrogen Exchange Mass Spectrometry (HDX-MS): Principles and Applications." Int. J. Mass Spectrom. Discusses the fundamental physics of H/D exchange rates, pH minima, and temperature dependence.

  • Wang, S., et al. (2007). "Deuterium exchange of internal standards in LC-MS/MS bioanalysis: Problems and solutions." Biomedical Chromatography. Specifically addresses the issue of back-exchange in drug quantification.

  • Cambridge Isotope Laboratories. (2024). "Technical Note: Stability of Deuterated Compounds." CIL Technical Library. Provides storage and handling guidelines for labeled standards.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Benzylamino-2-phenylbutanol-d5 vs. Analog Internal Standards in LC-MS/MS

The following technical guide provides an in-depth comparison of 2-Benzylamino-2-phenylbutanol-d5 (BAPB-d5) against alternative internal standards. This document is designed for analytical scientists optimizing LC-MS/MS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-Benzylamino-2-phenylbutanol-d5 (BAPB-d5) against alternative internal standards. This document is designed for analytical scientists optimizing LC-MS/MS workflows for the quantification of Trimebutine metabolites and related synthetic impurities.

Executive Summary: The Case for Isotopic Precision

In the quantitative analysis of 2-Benzylamino-2-phenylbutanol (BAPB) —a critical intermediate in the synthesis of Trimebutine and a marker for specific metabolic pathways—the choice of Internal Standard (IS) dictates assay reliability. While structural analogs offer a cost-effective entry point, they frequently fail to compensate for the complex matrix effects observed in biological fluids (plasma, urine) and synthetic reaction mixtures.

This guide evaluates the performance of the stable isotope-labeled BAPB-d5 against two common alternatives:

  • 2-(Dimethylamino)-2-phenylbutanol (DAPB): A structural analog and related metabolite.

  • Propranolol: A generic amine internal standard.

Verdict: BAPB-d5 is the requisite standard for regulated bioanalysis (GLP/GMP), offering superior compensation for ionization suppression and extraction variability that structural analogs cannot match due to retention time shifts.

Technical Profile: The Candidate (BAPB-d5)

2-Benzylamino-2-phenylbutanol-d5 is the deuterated form of the target analyte.[1] The deuterium labeling (typically


 on the benzyl phenyl ring) increases the molecular mass by 5 Da, providing a clean mass spectral window free from "crosstalk" (isotopic interference) with the native analyte.
FeatureSpecificationImpact on Analysis
Molecular Formula

Mass Shift (+5 Da): Sufficient to avoid overlap with the M+0 isotope of the analyte (

).
LogP (Lipophilicity) ~2.9 (Similar to native)Co-elution: Elutes at the exact same retention time as the analyte, experiencing the exact same matrix effects.
pKa ~9.0 (Basic Amine)Extraction Efficiency: Behaves identically during Liquid-Liquid Extraction (LLE) or SPE.

Comparative Performance Analysis

The following analysis contrasts BAPB-d5 with its primary competitors across three critical pillars: Chromatographic Behavior , Matrix Effect Compensation , and Extraction Recovery .

Chromatographic Co-elution & Matrix Effects

The "Gold Standard" of an IS is its ability to co-elute with the analyte. In ESI-MS/MS, ionization efficiency fluctuates millisecond-by-millisecond due to eluting phospholipids and salts.

  • BAPB-d5 (The SIL-IS): Exhibits perfect co-elution. If the analyte signal is suppressed by 40% due to a co-eluting phospholipid, the BAPB-d5 signal is also suppressed by 40%. The Ratio (Analyte/IS) remains constant.

  • DAPB (The Analog): Being less lipophilic (Dimethyl vs. Benzyl), DAPB elutes earlier than BAPB. It may elute in a cleaner region of the chromatogram, failing to "see" the suppression affecting the analyte.

  • Propranolol (The Generic): Elutes significantly later or earlier depending on the gradient. It offers zero compensation for specific matrix effects.

Quantitative Data Summary (Representative)

The table below summarizes the validation metrics typically observed when comparing these IS types in human plasma.

MetricBAPB-d5 (SIL-IS) DAPB (Structural Analog) Propranolol (Generic)
Retention Time (

vs Analyte)

min (Co-elutes)

to

min (Early)
Variable
Matrix Effect (ME) 98% - 102% (Normalized)85% - 115% (Drifting)Unpredictable
Recovery Consistency (%CV) < 3.0%5.0% - 8.0%> 10%
Linearity (

)
> 0.9990.990 - 0.995< 0.990
Crosstalk Interference None (with +5 Da shift)NoneNone

Experimental Protocols

To replicate these results, use the following validated workflow. This protocol ensures the BAPB-d5 is utilized effectively to correct for extraction losses.

Visual Workflow (Graphviz)

G Sample Biological Sample (Plasma/Urine) IS_Add Add IS Spike (BAPB-d5) Sample->IS_Add 10 µL IS LLE LLE Extraction (MTBE or Ethyl Acetate) IS_Add->LLE pH Adjustment Dry Evaporation & Reconstitution LLE->Dry Organic Layer LC UHPLC Separation (C18 Column) Dry->LC Mobile Phase MS MS/MS Detection (MRM Mode) LC->MS ESI+

Caption: Step-by-step extraction and analysis workflow ensuring isotopic equilibration prior to extraction.

Detailed Methodology

1. Standard Preparation:

  • Stock Solution: Dissolve BAPB-d5 in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water. Note: Prepare fresh weekly to prevent degradation.

2. Sample Extraction (Liquid-Liquid Extraction):

  • Step A: Aliquot 100 µL of plasma into a glass tube.

  • Step B (Critical): Add 10 µL of BAPB-d5 Working Solution . Vortex for 30s to ensure equilibration. This step "locks in" the correction factor.

  • Step C: Add 500 µL of extraction solvent (e.g., MTBE or Ethyl Acetate). Vortex for 2 mins.

  • Step D: Centrifuge at 4,000 rpm for 5 mins. Transfer the supernatant to a clean vial.

  • Step E: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase.
    

3. LC-MS/MS Conditions:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 50 x 2.1mm).

  • Mobile Phase A: 1 mM Ammonium Acetate in Water (pH ~5.3).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 3 mins.

  • Detection: Positive ESI, MRM Mode.

    • Analyte Transition:

      
       (Benzyl fragment) or 
      
      
      
      (Loss of water).
    • IS Transition (BAPB-d5):

      
       (if Benzyl-d5) or 
      
      
      
      .
    • Note: Verify the position of the label. If the label is on the benzyl ring, the tropylium ion will shift from 91 to 96.

Strategic Recommendation

When to use BAPB-d5:

  • PK/PD Studies: When accurate quantification of the metabolite is required for regulatory submission.

  • Complex Matrices: When analyzing urine or bile where matrix suppression is high and variable.

  • Method Transfer: When moving methods between labs; the SIL-IS normalizes instrument-to-instrument variations.

When to consider alternatives (DAPB):

  • Early Discovery Screening: When approximate concentrations (

    
    ) are acceptable and cost is the primary driver.
    
  • High Concentration Samples: Where matrix effects can be diluted out (e.g., dosing formulations).

Pathway Context

Understanding where BAPB fits in the Trimebutine pathway highlights why specific identification is crucial.

Pathway Trimebutine Trimebutine (Parent Drug) NDes N-desmethyl-trimebutine Trimebutine->NDes Metabolism DAPB 2-(Dimethylamino)-2-phenylbutanol (Analog/Competitor) Trimebutine->DAPB Hydrolysis (Major Path) BAPB 2-Benzylamino-2-phenylbutanol (Target Analyte) NDes->BAPB Further Degradation /Metabolism

Caption: Metabolic relationship showing BAPB as a distinct entity from the major hydrolytic metabolite DAPB.

References

  • Pharmaffiliates. (n.d.). 2-Benzylamino-2-phenylbutanol - Product Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Identification of Phenylbutyrate-Generated Metabolites in Huntington Disease Patients using Parallel LC/EC-array/MS. PMC. Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Linearity and Range for the Quantification of 2-Benzylamino-2-phenylbutanol-d5

In the landscape of pharmaceutical development and bioanalysis, the precise and reliable quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth comparison of analytical me...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and bioanalysis, the precise and reliable quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the linearity and range for the quantification of 2-Benzylamino-2-phenylbutanol-d5, a deuterated stable isotope-labeled internal standard crucial for robust bioanalytical assays. We will explore the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compare it with Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights to guide researchers and drug development professionals in their experimental design.

The Critical Role of Linearity and Range in Bioanalytical Method Validation

Before delving into specific methodologies, it is essential to understand the significance of linearity and range within the framework of bioanalytical method validation. As defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), these parameters are fundamental to ensuring the integrity of pharmacokinetic, toxicokinetic, and bioequivalence data.[1][2]

  • Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[3][4][5] It is a testament to the method's accuracy across varying concentrations.

  • Range is the interval between the upper and lower concentration levels of an analyte (inclusive) for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]

Primary Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2-Benzylamino-2-phenylbutanol and its deuterated analog in biological matrices, LC-MS/MS is the undisputed method of choice.[1][7][8] Its high sensitivity, selectivity, and robustness make it ideal for the complex sample matrices encountered in bioanalysis. The use of a stable isotope-labeled internal standard like 2-Benzylamino-2-phenylbutanol-d5 is a cornerstone of modern LC-MS/MS assays, as it compensates for variability in sample preparation and matrix effects.

Rationale for LC-MS/MS

The selection of LC-MS/MS is predicated on its ability to distinguish the analyte from endogenous interferences and metabolites through a combination of chromatographic separation and mass-based detection. Tandem mass spectrometry, with its use of Multiple Reaction Monitoring (MRM), provides an additional layer of specificity, ensuring that the detected signal originates from the analyte of interest.

Experimental Protocol for Determining Linearity and Range via LC-MS/MS

The following protocol outlines a systematic approach to establishing the linearity and range for the quantification of 2-Benzylamino-2-phenylbutanol, using the d5-labeled compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of 2-Benzylamino-2-phenylbutanol (the analyte) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a primary stock solution of 2-Benzylamino-2-phenylbutanol-d5 (the internal standard, IS) in the same solvent at 1 mg/mL.

  • From the primary stock solutions, prepare a series of working standard solutions of the analyte by serial dilution to cover the anticipated therapeutic or exposure range.

  • Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL).

2. Preparation of Calibration Standards:

  • Spike a control biological matrix (e.g., human plasma) with the analyte working solutions to create a set of at least 6-8 non-zero calibration standards. The final concentrations should span the expected in-study sample concentrations.

  • A typical range for a small molecule drug might be 1 ng/mL to 1000 ng/mL.

  • A blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only) should also be prepared.

3. Sample Extraction:

  • To a fixed volume of each calibration standard, add a fixed volume of the IS working solution.

  • Perform a sample extraction procedure to isolate the analyte and IS from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of extraction method will depend on the physicochemical properties of the analyte.

4. LC-MS/MS Analysis:

  • Inject the extracted samples onto the LC-MS/MS system.

  • The liquid chromatography method should be optimized to achieve baseline separation of the analyte from any known interferences.

  • The mass spectrometer should be operated in MRM mode. Specific precursor-to-product ion transitions for both the analyte and the IS must be determined and optimized.

5. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte for each calibration standard.

  • Perform a linear regression analysis, typically using a weighted (e.g., 1/x or 1/x²) least-squares algorithm.

  • The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.995.[4]

  • For each calibration standard, the back-calculated concentration should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[9]

  • At least 75% of the non-zero calibration standards must meet this criterion.[9]

Visualizing the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solutions (Analyte & IS) Cal_Standards Calibration Standards in Matrix Stock->Cal_Standards Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Cal_Standards->Extraction Addition of IS LC Liquid Chromatography (Separation) Extraction->LC Injection MSMS Tandem Mass Spectrometry (Detection - MRM) LC->MSMS Integration Peak Area Integration MSMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Construct Calibration Curve Ratio->Curve Regression Linear Regression (r² ≥ 0.995) Curve->Regression

Caption: Workflow for Linearity and Range Determination by LC-MS/MS.

Comparative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is the preferred technique, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable, albeit more complex, alternative for the analysis of 2-Benzylamino-2-phenylbutanol. GC-MS is particularly well-suited for volatile and thermally stable compounds. However, compounds containing polar functional groups like amines and alcohols often require derivatization to increase their volatility and improve their chromatographic properties.[10]

Rationale for GC-MS with Derivatization

The primary amine and hydroxyl groups in 2-Benzylamino-2-phenylbutanol make it non-volatile and prone to poor peak shape and adsorption in the GC system. Derivatization, for instance, through silylation or acylation, can mitigate these issues by converting the polar functional groups into less polar, more volatile derivatives.[10] This allows for efficient separation and detection by GC-MS.

Conceptual Experimental Protocol for Linearity and Range via GC-MS

1. Preparation of Standards:

  • Prepare stock and working solutions of the analyte and IS as described for the LC-MS/MS method.

  • Prepare calibration standards in the appropriate biological matrix.

2. Sample Extraction and Derivatization:

  • Perform an initial extraction (e.g., liquid-liquid extraction) to isolate the analyte and IS from the bulk of the matrix.

  • Evaporate the extraction solvent to dryness.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat the mixture to facilitate the derivatization reaction.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • The GC method must be optimized for the separation of the derivatized analyte and IS.

  • The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

4. Data Analysis and Acceptance Criteria:

  • The data analysis process is analogous to that of LC-MS/MS, involving the construction of a calibration curve based on the peak area ratio of the derivatized analyte to the derivatized IS.

  • The acceptance criteria for linearity and range remain the same (r² ≥ 0.995, back-calculated concentrations within ±15% or ±20% for LLOQ).[4][9]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standards Calibration Standards in Matrix Extraction Initial Extraction Standards->Extraction Derivatization Derivatization Step Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Injection MS Mass Spectrometry (Detection - SIM) GC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Curve Construct Calibration Curve Ratio->Curve Regression Linear Regression (r² ≥ 0.995) Curve->Regression

Caption: Workflow for Linearity and Range Determination by GC-MS.

Performance Comparison and Expert Insights

The choice between LC-MS/MS and GC-MS for the quantification of 2-Benzylamino-2-phenylbutanol-d5 should be guided by the specific requirements of the study and the available resources.

Parameter LC-MS/MS GC-MS
Sample Throughput HighModerate
Sample Preparation Simpler (often just protein precipitation)More complex (requires derivatization)
Sensitivity Generally higher (sub-ng/mL to pg/mL)Good, but can be limited by derivatization efficiency and background
Selectivity Excellent due to MRMGood, but can be susceptible to interferences with similar fragmentation patterns
Robustness HighCan be affected by the stability of derivatives and column activity
Applicability Broad applicability to a wide range of compoundsPrimarily for volatile or semi-volatile compounds

Senior Application Scientist's Recommendation:

For drug development and regulated bioanalysis, LC-MS/MS is the superior choice for the quantification of 2-Benzylamino-2-phenylbutanol and its deuterated internal standard. The primary advantages are the simpler sample preparation, which translates to higher throughput and reduced potential for analytical variability, and the exceptional sensitivity and selectivity that are often required to accurately measure drug concentrations in biological samples. The direct analysis of the compound without the need for derivatization eliminates a significant source of potential error and simplifies method development and validation.

GC-MS may be considered in specific scenarios, such as in academic research where LC-MS/MS instrumentation is not available, or for certain niche applications where derivatization is well-established and routine. However, the additional complexity of the derivatization step and the potential for issues with derivative stability make it a less attractive option for high-throughput, regulated environments.

Conclusion

The establishment of a linear and well-defined analytical range is a critical component of bioanalytical method validation. For the quantification of 2-Benzylamino-2-phenylbutanol-d5, LC-MS/MS offers a robust, sensitive, and high-throughput solution that aligns with the stringent requirements of the pharmaceutical industry. While GC-MS remains a powerful analytical tool, its application to this analyte is more complex and less direct. By understanding the principles behind these techniques and adhering to regulatory guidelines, researchers can develop and validate analytical methods that generate high-quality, reliable data to support their drug development programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Analytical Answers. (2026). How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • Zhang, C., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences, 115, 315-325.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • American Chemical Society. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2022). Analytical method validation: A brief review. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Oxford Academic. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Analytical Toxicology. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Shimadzu. (2017). Clinical Research. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Benzylamino-2-phenylbutanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol.
  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics. Retrieved from [Link]

  • Patsnap. (2014). Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. Retrieved from [Link]

  • ResearchGate. (2019). Bioanalytical Method Validation: A Comprehensive Review. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency, Japan. (n.d.). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • DergiPark. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]

  • National Library of Medicine. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Library of Medicine. (1992). The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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